molecular formula C10H8N2O2S B1309617 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid CAS No. 31112-90-0

2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

Cat. No.: B1309617
CAS No.: 31112-90-0
M. Wt: 220.25 g/mol
InChI Key: ZKEORNUIZYBTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid (CAS 31112-90-0) is a high-purity organic compound with a molecular weight of 220.25 g/mol and the molecular formula C 10 H 8 N 2 O 2 S . This molecule features a thiazole core linked to a pyridin-3-yl group and an acetic acid side chain, making it a versatile and valuable building block in medicinal chemistry and drug discovery research. The acetic acid functional group provides a handle for further synthetic modification, allowing researchers to create amide bonds or link the core structure to other molecular entities . The presence of both nitrogen and sulfur heterocycles makes this compound a privileged scaffold for designing potential pharmacologically active molecules, particularly in the development of enzyme inhibitors or receptor ligands. Supplied with a guaranteed purity of 95% or higher , this product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should note that this compound is classified as a corrosive solid . Appropriate personal protective equipment (PPE) should be worn, and it should only be handled in a well-ventilated area . For optimal stability, the material should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-9(14)4-8-6-15-10(12-8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEORNUIZYBTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407130
Record name [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31112-90-0
Record name [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31112-90-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid (CAS 31112-90-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid is a heterocyclic compound featuring a pyridine ring linked to a thiazole ring, which in turn is substituted with an acetic acid group. This molecular architecture is of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyridine and thiazole moieties. Thiazole derivatives are known for a wide range of pharmacological properties, including antimicrobial and anti-inflammatory activities, while the pyridine ring is a common feature in many established drugs. The combination of these two heterocycles in a single molecule presents a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a putative synthesis protocol, and an exploration of its potential biological significance based on related structures.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that detailed experimental data for this specific compound is limited in publicly accessible literature. The presented data is a combination of information from chemical suppliers and calculated values.

PropertyValueSource
CAS Number 31112-90-0-
Molecular Formula C₁₀H₈N₂O₂SSupplier Data
Molecular Weight 220.25 g/mol Supplier Data
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
InChI 1S/C10H8N2O2S/c13-9(14)4-8-6-15-10(12-8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,13,14)Supplier Data
SMILES O=C(O)CC1=CSC(C2=CC=CN=C2)=N1Supplier Data

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

G A Pyridine-3-carbothioamide C Reaction A->C B Ethyl 4-chloroacetoacetate B->C D Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate C->D Hantzsch Thiazole Synthesis E Hydrolysis D->E Base or Acid Catalysis F This compound E->F G Purification F->G Recrystallization / Chromatography H Final Product G->H

Caption: Hypothetical synthesis workflow for this compound.

Detailed Hypothetical Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate

  • To a solution of pyridine-3-carbothioamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl 4-chloroacetoacetate (1 equivalent).

  • Reflux the reaction mixture for a period of 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a mild base, such as a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2-3 equivalents), to the solution.

  • Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and dry under vacuum to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is not available in the current literature. However, based on the activities of structurally related compounds, we can infer potential areas of interest for future research.

Inferred Potential Biological Activities:

  • Antimicrobial Activity: Thiazole and pyridine derivatives are known to exhibit a broad spectrum of antibacterial and antifungal activities. The presence of both moieties suggests that this compound could be investigated as a potential antimicrobial agent.

  • Anti-inflammatory Activity: Many compounds containing the thiazole nucleus have been reported to possess anti-inflammatory properties.

  • Herbicidal Activity: Recent studies have shown that certain thiazolo[4,5-b]pyridine derivatives act as inhibitors of acyl-ACP thioesterase, leading to herbicidal effects.

Hypothetical Signaling Pathway Involvement (based on antimicrobial activity of related compounds):

Given the prevalence of antimicrobial activity in related thiazole compounds, a potential mechanism of action could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane integrity.

G cluster_0 Bacterial Cell A Target Compound (this compound) C Inhibition of Enzyme Activity A->C B Essential Bacterial Enzyme (e.g., DNA gyrase, DHFR) B->C D Disruption of Essential Metabolic Pathway C->D E Bacterial Cell Death D->E

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on foundational characteristics and provides context through related compounds and general methodologies.

Core Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₀H₈N₂O₂S and a molecular weight of 220.25 g/mol .[1] Key identifiers for this compound are listed in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₂S[1]
Molecular Weight 220.25 g/mol [1]
CAS Number 31112-90-0[1]
Appearance Solid[1]
SMILES String O=C(O)CC1=CSC(C2=CC=CN=C2)=N1[1]
InChI 1S/C10H8N2O2S/c13-9(14)4-8-6-15-10(12-8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,13,14)[1]
InChI Key ZKEORNUIZYBTGA-UHFFFAOYSA-N[1]

Table 1: Core Identifiers and Properties of this compound.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature, the synthesis of structurally related thiazole derivatives generally follows established synthetic routes. A plausible synthetic approach would involve the Hantzsch thiazole synthesis.

Postulated Synthesis Workflow

A potential synthetic pathway for this compound is illustrated below. This process would likely begin with the reaction of a pyridine-3-carboxamide or a related derivative with a suitable α-haloketone to form the thiazole ring, followed by functional group manipulations to introduce the acetic acid moiety.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product A Pyridine-3-carbothioamide C Hantzsch Thiazole Synthesis A->C B Ethyl 4-chloroacetoacetate B->C D Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate C->D E Hydrolysis D->E F This compound E->F

Postulated synthesis workflow for the target compound.
Characterization Methods

The characterization of the final product would rely on standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would be used to identify the chemical environment of the hydrogen atoms. Expected signals would include those for the pyridine ring protons, the thiazole ring proton, and the methylene protons of the acetic acid group.

  • ¹³C NMR: Would provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

  • IR analysis would be employed to identify key functional groups. Characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the aromatic pyridine and thiazole rings.

Mass Spectrometry (MS):

  • Mass spectrometry would be utilized to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Biological Activity

Specific biological activity and signaling pathway data for this compound are not extensively reported. However, the thiazole and pyridine moieties are common pharmacophores found in a variety of biologically active compounds. Thiazole derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.[2][3]

Potential Areas of Investigation

Given the structural motifs present in this compound, potential biological activities could be explored in the following areas:

BiologicalActivity cluster_activities Potential Biological Activities A This compound B Antimicrobial A->B C Anti-inflammatory A->C D Anticancer A->D E Enzyme Inhibition A->E

Potential areas for biological activity screening.

Experimental validation through in vitro and in vivo assays would be necessary to determine the actual biological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for thiazole synthesis and develop specific assays based on their research objectives.

A general procedure for a Hantzsch-type thiazole synthesis would involve:

  • Reaction Setup: Dissolving the thioamide (e.g., pyridine-3-carbothioamide) and the α-haloketone (e.g., ethyl 4-chloroacetoacetate) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heating the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture would be cooled, and the product isolated by filtration or extraction. Purification would typically be achieved by recrystallization or column chromatography.

  • Hydrolysis: The resulting ester would then be hydrolyzed to the carboxylic acid using standard basic or acidic conditions.

For biological screening, standard protocols for antimicrobial susceptibility testing (e.g., broth microdilution to determine Minimum Inhibitory Concentration - MIC), anti-inflammatory assays (e.g., COX-1/COX-2 inhibition assays), and cytotoxicity assays (e.g., MTT assay on relevant cancer cell lines) would be applicable.

Conclusion

This compound is a known chemical entity with established basic identifiers. However, a comprehensive public dataset of its physicochemical properties, a detailed synthetic protocol, and specific biological activity data is currently lacking. This guide serves as a foundational resource, outlining the known information and suggesting logical directions for future research and development efforts. Further experimental work is required to fully characterize this compound and explore its potential applications in drug discovery and materials science.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the molecular structure and conformational properties of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid. In the absence of direct crystallographic data for this specific molecule, this paper synthesizes information from analogous chemical structures and established chemical principles to present a putative model of its structure and conformation. This guide includes a plausible synthesis protocol, tabulated structural data, and a discussion of its potential biological significance, thereby serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The hybrid scaffold of pyridine and thiazole is a prominent feature in many biologically active compounds, demonstrating a wide range of therapeutic activities, including anticancer and anti-inflammatory effects.[1][2] The title compound, this compound (Empirical Formula: C₁₀H₈N₂O₂S, Molecular Weight: 220.25 g/mol , CAS Number: 31112-90-0), incorporates these two key heterocyclic rings linked to an acetic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs. Understanding the three-dimensional structure and conformational flexibility of this molecule is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents.

Molecular Structure and Geometry

While a definitive crystal structure for this compound is not publicly available, a reliable model of its geometry can be constructed based on known structural data for its constituent fragments: a pyridine ring, a thiazole ring, and an acetic acid side chain. The bond lengths and angles presented below are estimations derived from crystallographic data of similar heterocyclic structures and are intended to provide a working model for computational and medicinal chemistry applications.

Predicted Structural Parameters

The following table summarizes the predicted bond lengths and angles for the core structure of this compound. These values are based on typical bond lengths and angles observed in related heterocyclic compounds.

Parameter Atoms Involved Predicted Value
Bond Lengths (Å)
C(pyridine)-C(thiazole)1.48
C=N (thiazole)1.32
C-S (thiazole)1.72
C-C (thiazole)1.37
C-C (acetic acid)1.51
C=O (acetic acid)1.21
C-O (acetic acid)1.36
Bond Angles (°)
C(pyridine)-C(thiazole)-N120
C(thiazole)-C(acetic)-C125
O=C-O (acetic acid)123

Conformational Analysis

The overall conformation of this compound is primarily determined by the rotational freedom around two key single bonds: the bond connecting the pyridine and thiazole rings, and the bond linking the acetic acid side chain to the thiazole ring.

  • Pyridine-Thiazole Torsion: The dihedral angle between the pyridine and thiazole rings is a critical conformational parameter. While some degree of co-planarity might be favored to maximize electronic conjugation, steric hindrance between the ortho hydrogens of the pyridine ring and the thiazole ring may lead to a twisted conformation. Studies on similar bi-heterocyclic systems suggest that the energy barrier to rotation is relatively low, allowing for a range of accessible conformations in solution.

  • Acetic Acid Side Chain Conformation: The acetic acid moiety also possesses conformational flexibility. The orientation of the carboxylic acid group relative to the thiazole ring will be influenced by both steric and electronic factors. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the thiazole ring is a possibility that could stabilize a more planar conformation.[3]

Experimental Protocols

Proposed Synthesis: Hantzsch Thiazole Synthesis

A plausible and widely used method for the synthesis of the thiazole ring in the target molecule is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials would be 3-pyridinecarboxamide (or a derivative) and an ethyl 4-haloacetoacetate, followed by hydrolysis of the resulting ester.

Protocol for the Synthesis of Ethyl 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetate:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-pyridinecarbothioamide (1 equivalent) in ethanol.

  • Reaction Initiation: To the stirred solution, add ethyl 4-chloroacetoacetate (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for the Hydrolysis to this compound:

  • Hydrolysis: Dissolve the purified ethyl 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetate in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide.

  • Stirring: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 4-5 with 1M hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Mandatory Visualizations

Hantzsch_Synthesis_Workflow start Starting Materials (3-Pyridinecarbothioamide & Ethyl 4-chloroacetoacetate) reaction Condensation Reaction (Ethanol, Reflux) start->reaction neutralization Neutralization (Sodium Bicarbonate) reaction->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction purification Column Chromatography extraction->purification hydrolysis Ester Hydrolysis (NaOH, Ethanol/Water) purification->hydrolysis acidification Acidification (HCl) hydrolysis->acidification isolation Filtration and Drying acidification->isolation product Final Product: This compound isolation->product Kinase_Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins (e.g., Grb2) receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Pyridinyl-Thiazole Inhibitor (e.g., Dasatinib) inhibitor->receptor

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid (CAS No. 31112-90-0). Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic values based on the analysis of its constituent chemical moieties, alongside a detailed, plausible synthetic protocol. This guide is intended to support research and development activities by providing a foundational understanding of the compound's chemical characteristics.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₈N₂O₂S[1]

  • Molecular Weight: 220.25 g/mol [1]

  • CAS Number: 31112-90-0[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for pyridine, thiazole, and carboxylic acid functional groups.

Table 1: Predicted ¹H and ¹³C NMR Data

Predicted chemical shifts (δ) in ppm. The solvent is assumed to be DMSO-d₆.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
H-α (Py)~9.10s1HPyridine C2-H
H-γ (Py)~8.65d1HPyridine C6-H
H-β (Py)~8.20d1HPyridine C4-H
H-β' (Py)~7.50dd1HPyridine C5-H
H-5 (Th)~7.80s1HThiazole C5-H
-CH₂-~3.80s2HAcetic acid CH₂
-COOH~12.50br s1HCarboxylic acid OH
¹³C NMR Predicted δ (ppm) Assignment
C=O~172Carboxylic acid
C-2 (Th)~168Thiazole
C-4 (Th)~148Thiazole
C-α (Py)~152Pyridine C2
C-γ (Py)~148Pyridine C6
C-β (Py)~135Pyridine C4
C-ipso (Py)~130Pyridine C3
C-β' (Py)~124Pyridine C5
C-5 (Th)~118Thiazole
-CH₂-~40Acetic acid CH₂
Table 2: Predicted Infrared (IR) Spectroscopy Data

Predicted vibrational frequencies in cm⁻¹.

Frequency (cm⁻¹) Intensity Assignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)[2][3][4][5]
~3100MediumC-H stretch (Aromatic)
~2900MediumC-H stretch (Aliphatic)
1760-1690StrongC=O stretch (Carboxylic acid)[2][3][4]
~1600, ~1480Medium-StrongC=N and C=C stretch (Pyridine and Thiazole rings)
1440-1395MediumO-H bend[2]
1320-1210StrongC-O stretch[2]
Table 3: Predicted Mass Spectrometry Data

Predicted mass-to-charge ratios (m/z) for Electrospray Ionization (ESI).

m/z Ion Notes
221.03[M+H]⁺Expected molecular ion peak in positive ion mode.
219.02[M-H]⁻Expected molecular ion peak in negative ion mode.
175.04[M-COOH]⁺Fragmentation through loss of the carboxyl group.
121.05[C₅H₄N-CN]⁺Fragmentation of the pyridine ring.

Proposed Synthesis Pathway

A plausible synthetic route for this compound involves a two-step process: the Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by the hydrolysis of an ester to yield the final carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Hydrolysis Pyridine-3-carbothioamide Pyridine-3-carbothioamide Intermediate_Ester Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate Pyridine-3-carbothioamide->Intermediate_Ester Ethanol, Reflux Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate->Intermediate_Ester Intermediate_Ester_2 Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate Final_Product This compound Intermediate_Ester_2->Final_Product 1. NaOH(aq), Heat 2. HCl(aq)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate

  • To a solution of pyridine-3-carbothioamide (1.0 eq) in ethanol, add ethyl 4-chloroacetoacetate (1.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][7][8][9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and neutralize with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Suspend the ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (3.0 eq).[10][11][12][13]

  • Heat the mixture to reflux and stir until the ester is fully consumed, as monitored by TLC.

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow Sample Pure Compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in MeOH/H2O with 0.1% Formic Acid Sample->MS_Prep NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq MS_Acq Acquire ESI-MS Spectrum MS_Prep->MS_Acq Data_Analysis Spectral Interpretation and Structure Confirmation NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis

Caption: General workflow for spectroscopic analysis.

Detailed Methodologies for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[14][15][16][17] Ensure the sample is fully dissolved. Filter the solution into a 5 mm NMR tube.[15][16]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a typical spectral width of -2 to 14 ppm is used. For ¹³C NMR, a spectral width of 0 to 200 ppm is appropriate.

    • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Infrared (IR) Spectroscopy

    • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[18][19][20][21]

    • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[22] A typical acquisition range is 4000-400 cm⁻¹.[5] Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

    • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Mass Spectrometry (MS)

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.[23] The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.[24]

    • Data Acquisition: Introduce the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).[25][26][27][28] Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to use these protocols as a starting point and optimize conditions as necessary for their specific experimental setups.

References

The Emerging Therapeutic Potential of Pyridinyl-Thiazole Derivatives: A Technical Guide to Their Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of pyridine and thiazole moieties in medicinal chemistry has given rise to a versatile class of compounds with a broad spectrum of biological activities. This technical guide synthesizes current research on pyridinyl-thiazole derivatives, offering an in-depth exploration of their potential biological targets, quantitative efficacy, and the experimental frameworks used to elucidate their mechanisms of action. The information presented herein is intended to empower researchers and drug development professionals in their pursuit of novel therapeutics.

Core Biological Targets and Mechanisms of Action

Pyridinyl-thiazole derivatives have demonstrated significant potential across various therapeutic areas, with a predominant focus on oncology. Their mechanisms of action are diverse, targeting key proteins and pathways involved in cell proliferation, survival, and metastasis.

Anticancer Activity

A primary area of investigation for pyridinyl-thiazole derivatives is their application as anticancer agents. These compounds have been shown to interact with a multitude of targets within cancer cells, leading to cytotoxic and cytostatic effects.

One of the key mechanisms is the inhibition of protein and lipid kinases . Thiazole-containing compounds are known to inhibit kinases such as c-Met, CDK1, CLK1, and PI3Kα.[1] For instance, certain derivatives have been designed as potent inhibitors of B-RAFV600E kinase, with some compounds showing greater efficacy than the standard drug dabrafenib.[2] Furthermore, pyridinyl-thiazole hybrids have been identified as inhibitors of NF-κB activity and Rho-associated protein kinase (ROCK-1).[3] The inhibition of these pathways can disrupt cancer cell signaling, leading to apoptosis and reduced proliferation.

Another significant target is Poly (ADP-ribose) polymerase (PARP) . Some novel pyridine-thiazole hybrid molecules have been shown to induce genetic instability in tumor cells, and their cytotoxic activity was significantly reduced by a PARP1 inhibitor, suggesting PARP-related mechanisms.[1][4]

Additionally, these derivatives have been found to regulate angiogenesis signaling pathways . A series of N-substituted 2-(4-pyridinyl)thiazole carboxamides were found to inhibit the colony formation and migration of human umbilical vein endothelial cells (HUVECs), indicating their potential as angiogenesis inhibitors for cancer treatment.[5][6] Specific targets in this area include the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7]

Other notable anticancer mechanisms include the disruption of the Hec1/Nek2 interaction, targeting of von Hippel-Lindau (VHL) deficient renal cell carcinoma, and inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][8]

Anti-inflammatory and Other Activities

Beyond oncology, pyridinyl-thiazole derivatives have shown promise in other therapeutic areas. Certain derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and 15-lipoxygenase enzymes.[9]

Furthermore, researchers have explored their potential as antimicrobial agents . Studies have demonstrated the in vitro antimycobacterial activity of 2-aminothiazole derivatives against Mycobacterium tuberculosis and antiplasmodial activity against Plasmodium falciparum.[10]

In the context of endocrine-related cancers, some fused pyrazolo-, triazolo-, and thiazolo-pyrimidine derivatives have been evaluated as androgen receptor antagonists , showing potential for the treatment of prostate cancer.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the potency of different pyridinyl-thiazole derivatives against a range of biological targets.

Table 1: Anticancer Activity of Pyridinyl-Thiazole Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (3)HL-60 (Human promyelocytic leukemia)0.57[1][4]
Pyridine-thiazole hybrid (II)HepG2 (Hepatocellular carcinoma)23.8 µg/mL[3]
Pyridine-thiazole compound 7MCF-7 (Breast cancer)5.36[3]
Pyridine-thiazole compound 7HepG2 (Hepatocellular carcinoma)6.14[3]
Pyridine-thiazole hybrid 10MCF-7 (Breast cancer)5.84[3]
Pyridine-thiazole hybrid 10HepG2 (Hepatocellular carcinoma)8.76[3]
Thiazole derivative 4cMCF-7 (Breast cancer)2.57[7]
Thiazole derivative 4cHepG2 (Hepatocellular carcinoma)7.26[7]
Pyridone-based analoguesA549 (Lung carcinoma), MCF-7 (Breast adenocarcinoma)0.008 - 0.015[12]
Thiazole-based derivativesA549 (Lung carcinoma), MCF-7 (Breast adenocarcinoma)0.050 - 0.120[12]

Table 2: Enzyme Inhibition by Pyridinyl-Thiazole Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Imidazo[1,2-a]pyridine-thiazole derivative (I)NF-κB6.5[3]
3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide (15i)ALK5>95% inhibition at 0.1 µM[13]
3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide (15k)ALK5>95% inhibition at 0.1 µM[13]
Thiazole derivative 4cVEGFR-20.15[7]
Phenyl sulfonyl-containing thiazole derivative (40)B-RAFV600E0.0231[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of pyridinyl-thiazole derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The pyridinyl-thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[7][12]

Cell-Based Luciferase Reporter Assay for ALK5 Inhibition

This assay is used to measure the activity of the TGF-β/ALK5 signaling pathway.

  • Cell Transfection: Human keratinocyte cells (e.g., HaCaT) are transiently transfected with a luciferase reporter construct containing response elements for the signaling pathway of interest (e.g., p3TP-luc).

  • Compound Treatment: The transfected cells are treated with the pyridinyl-thiazole derivatives at various concentrations.

  • Pathway Stimulation: The signaling pathway is stimulated, for example, by adding TGF-β1 to the cell culture medium.

  • Cell Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: The percentage of inhibition of luciferase activity is calculated relative to the stimulated, untreated control.[13]

HUVEC Colony Formation and Migration Assays for Angiogenesis Inhibition

These assays assess the anti-angiogenic potential of the compounds.

  • Colony Formation Assay:

    • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded at a low density in 6-well plates.

    • Compound Treatment: The cells are treated with the test compounds at various concentrations.

    • Incubation: The plates are incubated for a period that allows for colony formation (typically 10-14 days).

    • Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.[5][6]

  • Migration Assay (Wound Healing Assay):

    • Cell Monolayer: HUVECs are grown to confluence in 6-well plates.

    • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

    • Compound Treatment: The cells are washed to remove debris and then treated with the test compounds.

    • Image Acquisition: Images of the wound are taken at different time points (e.g., 0 and 24 hours).

    • Data Analysis: The rate of wound closure is measured to determine the effect of the compounds on cell migration.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridinyl-thiazole derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Pyridinyl-Thiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (e.g., Kinase Assay) characterization->enzyme_inhibition migration_assay Cell Migration Assay characterization->migration_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway_analysis enzyme_inhibition->pathway_analysis apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) pathway_analysis->apoptosis_assay animal_model Xenograft Animal Model apoptosis_assay->animal_model

Caption: A typical drug discovery workflow for pyridinyl-thiazole derivatives.

rho_rock_pathway stimuli Extracellular Stimuli (Growth Factors, Hormones) receptor Cell Membrane Receptors stimuli->receptor rho_gtpase Rho GTPase receptor->rho_gtpase rock ROCK1/2 rho_gtpase->rock Activates effectors Downstream Effectors rock->effectors response Cellular Response (e.g., Proliferation, Migration) effectors->response pyridinyl_thiazole Pyridinyl-Thiazole Derivatives pyridinyl_thiazole->rock Inhibits

Caption: Inhibition of the Rho/ROCK signaling pathway by pyridinyl-thiazole derivatives.

angiogenesis_pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds downstream Downstream Signaling (PI3K/Akt, MAPK) vegfr2->downstream Activates endothelial_cell Endothelial Cell Proliferation, Migration, Survival downstream->endothelial_cell angiogenesis Angiogenesis endothelial_cell->angiogenesis pyridinyl_thiazole Pyridinyl-Thiazole Derivatives pyridinyl_thiazole->vegfr2 Inhibits

Caption: Regulation of angiogenesis through VEGFR-2 inhibition.

Conclusion

Pyridinyl-thiazole derivatives represent a highly promising and versatile scaffold in modern drug discovery. Their ability to interact with a wide array of biological targets, particularly in the context of cancer, underscores their therapeutic potential. This guide provides a foundational understanding of their mechanisms, efficacy, and the experimental approaches used in their evaluation. Continued research into the structure-activity relationships and optimization of these compounds is poised to yield novel and effective therapeutic agents for a range of diseases.

References

In Silico Prediction of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents is a complex, time-consuming, and expensive endeavor. Computer-aided drug design (CADD) has emerged as an indispensable tool to expedite this process by identifying and optimizing promising lead compounds in a cost-effective manner.[1][2] This guide provides an in-depth technical overview of a hypothetical in silico workflow to predict the bioactivity of the novel compound, 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid.

The chemical structure of this compound, containing both a pyridine and a thiazole moiety, is of significant interest. Thiazole and pyridine rings are present in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, anticonvulsant, and anticancer activities.[3][4] Specifically, derivatives of pyridinyl-thiazole have been investigated for various biological activities, including enzyme inhibition. For instance, structurally related 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives have been identified as inhibitors of HIF prolyl 4-hydroxylase.[5] Furthermore, in silico studies on similar thiazolo[4,5-b]pyridin-2-one derivatives have suggested their potential as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes.[6][7]

Given the prevalence of anti-inflammatory activity among related heterocyclic compounds, this guide will focus on a proposed in silico investigation of this compound as a potential inhibitor of COX-1 and COX-2 enzymes, which are key players in the inflammatory pathway.

Proposed Bioactivity and Mechanism of Action

Based on the structural similarity to known anti-inflammatory agents and the findings from in silico studies on related compounds, the proposed bioactivity for this compound is the inhibition of cyclooxygenase (COX) enzymes . The proposed mechanism of action is the competitive binding of the compound to the active site of COX-1 and COX-2, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

In Silico Prediction Workflow

The following workflow outlines the computational steps to predict the bioactivity of this compound.

In_Silico_Workflow cluster_prep Preparation cluster_prediction Prediction cluster_analysis Analysis & Refinement cluster_output Output Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (Predicting Binding Pose and Affinity) Ligand_Prep->Docking ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Ligand_Prep->ADMET Target_Prep Target Preparation (PDB Structure Retrieval, Pre-processing) Target_Prep->Docking MD_Sim Molecular Dynamics Simulation (Assessing Complex Stability) Docking->MD_Sim Binding_Analysis Binding Interaction Analysis (Identifying Key Residues) MD_Sim->Binding_Analysis Report Bioactivity Report (Summarizing Findings) Binding_Analysis->Report ADMET->Report

Figure 1: In Silico Bioactivity Prediction Workflow.
Ligand and Target Preparation

3.1.1. Ligand Preparation

The 2D structure of this compound will be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. The 3D structure will then be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

3.1.2. Target Preparation

The 3D crystallographic structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) will be retrieved from the Protein Data Bank. The protein structures will be prepared by removing water molecules and heteroatoms, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

Molecular Docking

Molecular docking simulations will be performed to predict the binding mode and affinity of this compound to the active sites of COX-1 and COX-2.[1] A docking algorithm, such as AutoDock Vina, will be used to generate a series of possible binding poses of the ligand within the receptor's active site and score them based on a scoring function.

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted protein-ligand complexes from the docking studies, MD simulations will be performed. The complexes with the best docking scores will be subjected to simulations in a solvated environment for a duration of 100 nanoseconds. The stability of the complex will be evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time.

Binding Interaction Analysis

The results from the docking and MD simulations will be analyzed to identify the key amino acid residues involved in the binding of the ligand. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, will be characterized.

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound will be predicted using in silico models. This will provide insights into the drug-likeness and potential liabilities of the compound.[8][9]

Predicted Bioactivity Data

The following table summarizes the hypothetical quantitative data that would be generated from the in silico workflow.

In Silico MethodParameterPredicted Value (COX-1)Predicted Value (COX-2)
Molecular Docking Binding Affinity (kcal/mol)-8.5-9.2
Inhibition Constant (Ki) (µM)0.50.1
MD Simulations RMSD of Ligand (Å)1.20.8
ADMET Prediction Human Oral AbsorptionHighHigh
Blood-Brain BarrierLowLow
CYP2D6 InhibitionNoNo
Ames MutagenicityNon-mutagenicNon-mutagenic

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of the arachidonic acid signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Compound This compound Compound->COX1 Inhibition Compound->COX2 Inhibition

Figure 2: Proposed Inhibition of the COX Pathway.

Experimental Protocols for Validation

The in silico predictions should be validated through in vitro and in vivo experiments. The following are detailed protocols for key experiments.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib (positive control for COX-2)

  • Ibuprofen (positive control for COX-1/COX-2)

  • Assay buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Prepare a series of dilutions of the test compound and positive controls.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory activity of this compound in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • Cell culture medium (e.g., DMEM)

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant.

  • Measure the concentration of NO in the supernatant using the Griess reagent.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.

  • Determine the dose-dependent inhibitory effect of the test compound on the production of inflammatory mediators.

Conclusion

This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. The proposed workflow, from ligand and target preparation to molecular docking, MD simulations, and ADMET prediction, provides a robust framework for evaluating its potential as a COX inhibitor. The hypothetical data and visualizations presented serve as a template for reporting such findings. Crucially, the detailed experimental protocols provide a clear path for the in vitro validation of the computational predictions. This integrated approach of computational and experimental methods is central to modern drug discovery and can significantly accelerate the identification of novel therapeutic candidates.

References

Discovery and Synthesis of Novel Pyridinylthiazole Acetic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinylthiazole acetic acid analogs represent a promising class of heterocyclic compounds with a diverse range of potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these novel analogs. The unique structural scaffold, combining the pyridine and thiazole rings with an acetic acid moiety, has been shown to interact with various biological targets, leading to activities such as anti-inflammatory, antimicrobial, and cytotoxic effects. This document details the synthetic methodologies, experimental protocols for biological evaluation, and a summary of key quantitative data to facilitate further research and development in this area.

Synthesis of Pyridinylthiazole Acetic Acid Analogs

The core synthesis of the pyridinylthiazole scaffold is often achieved through the well-established Hantzsch thiazole synthesis. This method involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of pyridinylthiazole acetic acid analogs, a pyridylthioamide is typically reacted with an appropriate α-haloester, followed by hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: General Two-Step Synthesis

Step 1: Hantzsch Thiazole Synthesis of Ethyl Pyridinylthiazole Acetate

  • Reaction Setup: To a solution of the desired pyridylthioamide (1 equivalent) in a suitable solvent such as ethanol or methanol, add an equimolar amount of an ethyl 4-haloacetoacetate (e.g., ethyl 4-bromoacetoacetate).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the specific substrates.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the ethyl pyridinylthiazole acetate analog.

Step 2: Hydrolysis to Pyridinylthiazole Acetic Acid

  • Reaction Setup: The purified ethyl pyridinylthiazole acetate (1 equivalent) is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the hydrolysis is complete, the reaction mixture is cooled and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford the final pyridinylthiazole acetic acid analog.

Biological Evaluation of Pyridinylthiazole Acetic Acid Analogs

The synthesized analogs are typically screened for a variety of biological activities to determine their therapeutic potential. Key assays include those for anti-inflammatory, antimicrobial, and cytotoxic properties.

Experimental Protocol: In Vitro COX Inhibition Assay (Anti-inflammatory)
  • Enzyme Preparation: Ovine cyclooxygenase-1 (COX-1) and human recombinant cyclooxygenase-2 (COX-2) enzymes are used.

  • Assay Procedure: The assay is performed using a colorimetric or fluorimetric COX inhibitor screening assay kit. The test compounds are pre-incubated with the COX enzyme for a specified time.

  • Substrate Addition: Arachidonic acid is added as the substrate to initiate the reaction.

  • Detection: The production of prostaglandin G2 is measured by monitoring the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)
  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific density.

  • Assay Procedure: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Protocol: MTT Assay (Cytotoxicity)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyridinylthiazole acetic acid analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Quantitative Data Summary

The following tables summarize the biological activity data for representative pyridinylthiazole analogs and related structures found in the literature.

Table 1: Anti-inflammatory Activity (COX Inhibition)

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Analog A COX-15.20.5
COX-210.4
Analog B COX-18.11.2
COX-26.7
Celecoxib COX-115.00.005
COX-20.075

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration)

Compound IDS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
Analog C 163264
Analog D 81632
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

Table 3: Cytotoxicity Against Human Cancer Cell Lines

Compound IDCell LineIC50 (µM)
Analog E MCF-7 (Breast)12.5
HCT116 (Colon)25.0
Analog F MCF-7 (Breast)8.7
HCT116 (Colon)15.2
Doxorubicin MCF-7 (Breast)0.5
HCT116 (Colon)0.8

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_development Lead Optimization start Starting Materials (Pyridylthioamide, α-Haloester) hantzsch Hantzsch Thiazole Synthesis start->hantzsch hydrolysis Ester Hydrolysis hantzsch->hydrolysis purification Purification & Characterization (NMR, Mass Spec, etc.) hydrolysis->purification final_product Pyridinylthiazole Acetic Acid Analog purification->final_product anti_inflammatory Anti-inflammatory Assay (COX Inhibition) final_product->anti_inflammatory antimicrobial Antimicrobial Assay (MIC Determination) final_product->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) final_product->cytotoxicity data_analysis Data Analysis (IC50, MIC determination) anti_inflammatory->data_analysis antimicrobial->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Experimental workflow for the synthesis and biological evaluation of novel pyridinylthiazole acetic acid analogs.

CDK Signaling Pathway in Cancer

The cytotoxic activity of many novel compounds is often linked to their ability to interfere with the cell cycle. The Cyclin-Dependent Kinase (CDK) signaling pathway is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of cancer.[1][2] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_inhibitors Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases G1_S_transition G1/S Transition CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 DNA_rep DNA Replication CDK2->DNA_rep p21 p21/p27 p21->CDK46 p21->CDK2 Pyridinylthiazole Pyridinylthiazole Acetic Acid Analog Pyridinylthiazole->CDK46 Potential Target Pyridinylthiazole->CDK2 Potential Target

Caption: Simplified diagram of the CDK signaling pathway in the G1/S phase transition of the cell cycle, a potential target for cytotoxic pyridinylthiazole acetic acid analogs.

References

An In-depth Technical Guide to the Solubility of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the compound 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive framework for determining its solubility in various solvents. This includes a detailed, generalized experimental protocol based on the industry-standard shake-flask method and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a solid chemical compound with the molecular formula C₁₀H₈N₂O₂S and a molecular weight of 220.25 g/mol . Understanding its solubility is a critical first step in pharmaceutical research and development, influencing formulation strategies, dosage form design, and bioavailability predictions[1].

Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common aqueous and organic solvents. The following table summarizes the status of available data.

Solvent SystemQuantitative Solubility Data
Aqueous Solvents
Purified WaterData not available
pH 1.2 Buffer (SGF)Data not available
pH 6.8 Buffer (SIF)Data not available
Organic Solvents
MethanolData not available
EthanolData not available
Dimethyl Sulfoxide (DMSO)Data not available
Acetonitrile (ACN)Data not available
AcetoneData not available
Dichloromethane (DCM)Data not available

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound due to its reliability and ability to achieve true thermodynamic equilibrium[1][2]. The following protocol is a generalized procedure recommended for determining the solubility of this compound.

3.1. Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the filtered supernatant is then measured using a suitable analytical method.

3.2. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, pH buffers, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.3. Procedure

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved[3].

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature, typically 25 °C or 37 °C, to simulate physiological conditions[1][4]. Agitate the samples for a predetermined period, often 24 to 48 hours, to ensure equilibrium is reached[1][3].

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Subsequently, centrifuge the vials to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.

  • Dilution: If necessary, accurately dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted (or undiluted) sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

3.4. pH-Dependent Aqueous Solubility

For ionizable compounds like this compound, which has a carboxylic acid group, solubility is highly dependent on pH[4]. It is recommended to determine the solubility in various aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4)[4].

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant T (24-48h) A->B Shake C Centrifuge B->C Settle & Spin D Filter supernatant C->D Collect E Dilute sample D->E Prepare F Quantify concentration (e.g., HPLC) E->F Analyze

Shake-Flask Solubility Determination Workflow

Conclusion

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific thermogravimetric analysis (TGA) data for 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid is not publicly available. This guide provides a comprehensive framework based on the analysis of structurally similar compounds, including pyridine, thiazole, and carboxylic acid derivatives. The presented data and decomposition pathways are illustrative and intended to serve as a scientific guide for researchers undertaking such analysis.

Introduction

Thermogravimetric analysis (TGA) is a crucial analytical technique in the field of pharmaceutical sciences and materials science. It provides valuable information about the thermal stability and decomposition behavior of a compound. For a molecule like this compound, which possesses multiple functional groups (a pyridine ring, a thiazole ring, and a carboxylic acid group), TGA can elucidate its thermal stability, identify the temperature ranges of decomposition, and suggest potential decomposition pathways. This information is vital for determining storage conditions, shelf-life, and compatibility with other excipients in drug formulation.

Illustrative Thermogravimetric Analysis Data

The following table summarizes the expected quantitative data from a TGA experiment on this compound, performed under a nitrogen atmosphere with a heating rate of 10 °C/min. This data is hypothetical but representative of similar organic compounds.

Decomposition StageTemperature Range (°C)Mass Loss (%)Residual Mass (%)Probable Lost Fragment(s)
Stage 1150 - 250~20.5%~79.5%Decarboxylation (loss of CO₂)
Stage 2250 - 400~35.8%~43.7%Fragmentation of the acetic acid side chain and opening of the thiazole ring
Stage 3400 - 600~43.7%~0%Decomposition of the pyridine ring and remaining fragments

General Experimental Protocol for Thermogravimetric Analysis

This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

  • A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800 °C.

  • An inert gas supply (e.g., high-purity nitrogen or argon) with a flow rate controller.

  • Alumina or platinum crucibles.

3.2. Sample Preparation

  • Ensure the sample of this compound is a fine, homogenous powder to ensure uniform heat distribution.

  • Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.

  • Record the exact sample weight.

3.3. TGA Instrument Setup and Measurement

  • Place the sample crucible onto the TGA balance mechanism.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Set the temperature program:

    • Initial Temperature: 25 °C

    • Heating Rate: 10 °C/min (a common rate for initial screening)

    • Final Temperature: 800 °C

  • Initiate the TGA run. The instrument will record the sample mass as a function of temperature.

3.4. Data Analysis

  • Plot the mass loss percentage versus temperature to obtain the TGA curve.

  • Generate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.

  • Determine the onset and end temperatures for each decomposition step from the TGA curve.

  • Calculate the percentage mass loss for each step.

Visualization of the Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound based on the expected behavior of its functional groups.

Thermal_Decomposition_Pathway A This compound B Decarboxylation (Loss of CO2) A->B ~150-250°C C Intermediate 1 B->C D Side Chain & Thiazole Ring Fragmentation C->D ~250-400°C E Intermediate 2 D->E F Pyridine Ring Decomposition E->F ~400-600°C G Volatile Fragments F->G H Char Residue (in inert atmosphere) F->H

Caption: Proposed thermal decomposition pathway of this compound.

Interpretation of Thermogravimetric Data

The TGA curve provides insights into the thermal stability and decomposition profile of the compound.

  • Initial Mass Loss (Stage 1): The first significant mass loss, anticipated to occur between 150 °C and 250 °C, is likely due to the decarboxylation of the acetic acid side chain, releasing a molecule of carbon dioxide (CO₂). This is a common thermal decomposition pathway for carboxylic acids.

  • Secondary Decomposition (Stage 2): Following decarboxylation, the resulting intermediate would likely undergo further fragmentation between 250 °C and 400 °C. This stage may involve the cleavage of the remaining side chain and the opening of the thiazole ring, which is less stable than the pyridine ring.

  • Final Decomposition (Stage 3): The final stage of decomposition, occurring at higher temperatures (400 °C to 600 °C), would involve the breakdown of the more stable pyridine ring and any remaining organic fragments, leading to the formation of volatile gases and potentially a small amount of char residue if the analysis is performed under an inert atmosphere. If performed in an oxidative atmosphere (like air), the final product would likely be gaseous oxides with no residue.

Conclusion

While specific experimental data for the thermogravimetric analysis of this compound is not currently available in the public domain, this guide provides a robust framework for researchers to conduct and interpret such an analysis. The illustrative data, detailed experimental protocol, and proposed decomposition pathway serve as a valuable resource for understanding the thermal properties of this compound. Such studies are essential for the rational development of stable and effective pharmaceutical formulations. Researchers are encouraged to perform experimental TGA to validate and expand upon the illustrative findings presented herein.

Methodological & Application

Synthetic route for 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the preparation of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing from readily available starting materials. The key transformation involves a Hantzsch thiazole synthesis to construct the core heterocyclic scaffold.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence:

  • Thionation of Nicotinamide: Conversion of nicotinamide to pyridine-3-carbothioamide (thionicotinamide).

  • Hantzsch Thiazole Synthesis: Cyclocondensation of pyridine-3-carbothioamide with ethyl 4-chloroacetoacetate to yield ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate.

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.

Data Presentation

The following table summarizes the key reagents, reaction conditions, and expected outcomes for each step of the synthesis.

StepReactionKey ReagentsSolventReaction TimeTemperatureExpected Yield
1 ThionationNicotinamide, Lawesson's ReagentToluene30 minReflux~93%
2 Hantzsch Thiazole SynthesisPyridine-3-carbothioamide, Ethyl 4-chloroacetoacetateEthanol2-4 hReflux70-80% (estimated)
3 HydrolysisEthyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate, Lithium Hydroxide (LiOH)Tetrahydrofuran (THF)/Water2-4 hRoom Temperature>95%

Experimental Protocols

Step 1: Synthesis of Pyridine-3-carbothioamide (Thionicotinamide)

This procedure is adapted from a general method for the thionation of amides using Lawesson's reagent.

Materials:

  • Nicotinamide

  • Lawesson's Reagent

  • Toluene, anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend nicotinamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pyridine-3-carbothioamide as a yellow solid.

Step 2: Synthesis of Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate

This protocol is based on the general principles of the Hantzsch thiazole synthesis.

Materials:

  • Pyridine-3-carbothioamide

  • Ethyl 4-chloroacetoacetate

  • Ethanol

Procedure:

  • Dissolve pyridine-3-carbothioamide (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.

  • Add ethyl 4-chloroacetoacetate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography to yield ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate.

Step 3: Synthesis of this compound

This procedure is a standard saponification of an ethyl ester.

Materials:

  • Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product, this compound.

Mandatory Visualization

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Route cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Nicotinamide Nicotinamide Thionicotinamide Pyridine-3-carbothioamide Nicotinamide->Thionicotinamide Step 1: Thionation (Lawesson's Reagent, Toluene, Reflux) Et4ClAcetoacetate Ethyl 4-chloroacetoacetate Ester_Product Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate Et4ClAcetoacetate->Ester_Product Thionicotinamide->Ester_Product Step 2: Hantzsch Synthesis (Ethanol, Reflux) Final_Product This compound Ester_Product->Final_Product Step 3: Hydrolysis (LiOH, THF/H2O, RT)

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for In Vitro Screening of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid features a chemical scaffold incorporating both pyridine and thiazole moieties. These heterocyclic structures are present in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] This document provides a comprehensive set of protocols for the initial in vitro screening of this compound to elucidate its potential biological activities. The proposed screening cascade is designed to assess its cytotoxic effects, potential anti-inflammatory properties, enzyme inhibition capabilities, and direct target engagement.

Tier 1: Foundational Screening

The initial tier of screening aims to establish a basic biological profile of the compound, focusing on cytotoxicity and general anti-inflammatory potential.

Cytotoxicity Assessment using MTT Assay

A fundamental first step in the evaluation of any new chemical entity is to determine its cytotoxic potential.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol: MTT Assay [3]

Materials:

  • This compound (Test Compound)

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only wells (e.g., DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[3]

  • Incubation: Incubate the plate for 48-72 hours.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Concentration (µM)% Cell Viability (HeLa)% Cell Viability (A549)% Cell Viability (MCF-7)
0.198.5 ± 2.199.1 ± 1.897.8 ± 2.5
195.2 ± 3.496.5 ± 2.994.3 ± 3.1
1080.7 ± 4.585.3 ± 3.878.9 ± 4.2
5052.1 ± 5.160.1 ± 4.748.5 ± 5.5
10025.8 ± 3.935.4 ± 4.115.6 ± 2.8
IC₅₀ (µM) ~50 ~65 ~45

Table 1: Hypothetical cytotoxicity data for this compound against various cancer cell lines.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Add Compound to Cells prep_cells->treat_cells prep_compound Prepare Serial Dilutions of Test Compound prep_compound->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_plate Measure Absorbance at 570 nm add_solubilizer->read_plate calc_ic50 Calculate % Viability and IC50 read_plate->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Anti-Inflammatory Activity

Given that many thiazole derivatives exhibit anti-inflammatory properties, it is pertinent to screen the compound for such activity. Simple, cell-free assays such as the inhibition of protein denaturation are useful for preliminary screening.[5][6][7][8][9]

Experimental Protocol: Inhibition of Albumin Denaturation [7][8]

Materials:

  • Test Compound

  • Bovine Serum Albumin (BSA) or Egg Albumin[7]

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac Sodium (as a standard anti-inflammatory drug)[9]

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of albumin solution (egg or BSA), 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.

  • Control: A control solution is prepared without the test compound.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity (absorbance) at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[7]

Data Presentation:

Concentration (µg/mL)% Inhibition of Protein Denaturation
1015.2 ± 1.8
5035.8 ± 2.5
10058.1 ± 3.1
25075.4 ± 4.2
50088.9 ± 3.9
Diclofenac Sodium (100 µg/mL) 92.5 ± 2.7

Table 2: Hypothetical anti-inflammatory activity of the test compound by inhibition of protein denaturation.

Tier 2: Mechanism of Action and Target Engagement

Should the compound show interesting activity in Tier 1, the next stage involves investigating its potential mechanism of action through enzyme inhibition assays and confirming direct binding to a target protein.

Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting enzymes.[10][11][12][13] A general enzyme inhibition assay can be adapted depending on the suspected target class (e.g., kinases, proteases). For a novel compound, screening against a panel of enzymes is often performed.

Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., for a Kinase) [11][13]

Materials:

  • Test Compound

  • Target Enzyme (e.g., a specific kinase)

  • Substrate for the enzyme

  • ATP (for kinases)

  • Assay Buffer

  • Detection Reagent (e.g., luminescence-based, such as Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Dispense the test compound at various concentrations into the wells of a 384-well plate.

  • Enzyme Addition: Add the enzyme solution to the wells containing the compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Add the substrate/ATP mixture to initiate the enzymatic reaction.

  • Incubation: Incubate for the optimal reaction time (e.g., 60 minutes) at the enzyme's optimal temperature.

  • Detection: Add the detection reagent, which measures the amount of ATP remaining (for kinases), where a lower signal indicates higher enzyme activity.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation:

Concentration (nM)% Enzyme Inhibition
15.3 ± 1.1
1018.9 ± 2.3
10048.7 ± 3.5
100085.2 ± 4.1
1000095.6 ± 2.9
IC₅₀ (nM) ~110

Table 3: Hypothetical enzyme inhibition data for the test compound against a target kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., IKK complex) adaptor->kinase_cascade nfkb_i NF-κB -- IκBα kinase_cascade->nfkb_i phosphorylates IκBα nfkb_a NF-κB nfkb_i->nfkb_a IκBα degradation nfkb_nuc NF-κB nfkb_a->nfkb_nuc translocation dna DNA nfkb_nuc->dna genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) dna->genes transcription ligand Inflammatory Stimulus (e.g., LPS) ligand->receptor compound This compound compound->kinase_cascade Inhibition?

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This document outlines a tiered approach for the initial in vitro screening of this compound. The suggested protocols provide a framework for assessing cytotoxicity, anti-inflammatory potential, enzyme inhibition, and target engagement. The results from these assays will provide a foundational understanding of the compound's biological activity and guide further investigation and development. It is crucial to adapt and optimize these general protocols based on the specific hypotheses and emerging data for the compound.

References

Application Notes and Protocols: 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid in enzyme inhibition assays. While direct experimental data for this specific compound is not extensively available in public literature, its structural motif, featuring a pyridinyl-thiazole scaffold, suggests a potential inhibitory activity against cytosolic phospholipase A2α (cPLA2α). This hypothesis is based on the established role of this scaffold in known cPLA2α inhibitors.

cPLA2α is a critical enzyme in the inflammatory cascade. It catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2][3] Inhibition of cPLA2α is, therefore, a key therapeutic strategy for a range of inflammatory diseases. These notes provide a framework for investigating the potential of this compound as a cPLA2α inhibitor.

Hypothesized Mechanism of Action

This compound is hypothesized to act as an inhibitor of cytosolic phospholipase A2α (cPLA2α). The pyridinyl-thiazole core is a recognized pharmacophore in several potent cPLA2α inhibitors. It is postulated that this scaffold can interact with key residues in the active site of the enzyme, preventing the binding and subsequent hydrolysis of its phospholipid substrate. The acetic acid moiety may contribute to the binding affinity and selectivity of the compound.

Data Presentation: Inhibitory Activity of a Reference Pyridinyl-Thiazole Compound

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the inhibitory activity of a known cPLA2α inhibitor, AVX235, which also contains a thiazole moiety.

CompoundTarget EnzymeAssay TypeIC50Reference
AVX235Human cPLA2αCell-based arachidonic acid release11.9 µM (in blood cancer cell lines)[4]
AVX235Human cPLA2αIn vitro enzyme activityXI(50) = 0.011 (mole fraction)[5][6]

Signaling Pathway

The inhibition of cPLA2α by this compound is expected to disrupt the inflammatory signaling cascade. Upon cellular stimulation by various agonists (e.g., cytokines, growth factors), cPLA2α is activated and translocates to the membrane, where it liberates arachidonic acid. This arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.[1][2][7][8] By inhibiting cPLA2α, the production of these pro-inflammatory eicosanoids would be suppressed.

inflammatory_pathway agonist Inflammatory Stimuli (e.g., Cytokines, LPS) receptor Cell Surface Receptor agonist->receptor cPLA2_inactive Inactive cPLA2α (Cytosol) receptor->cPLA2_inactive Signal Transduction cPLA2_active Active cPLA2α (Membrane) cPLA2_inactive->cPLA2_active Activation & Translocation phospholipids Membrane Phospholipids cPLA2_active->phospholipids Hydrolysis aa Arachidonic Acid cPLA2_active->aa Releases inhibitor This compound inhibitor->cPLA2_active Inhibition cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation experimental_workflow start Start: Hypothesis Generation primary_screen Primary Screening (In Vitro Enzyme Assay) start->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response Active 'Hits' cell_based_assay Secondary Screening (Cell-Based Assay) dose_response->cell_based_assay selectivity Selectivity Profiling (Against other PLA2 isoforms) cell_based_assay->selectivity mechanism Mechanism of Action Studies selectivity->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

References

Application Notes and Protocols for High-Throughput Screening of a 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic Acid Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of a chemical library based on the 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid scaffold. This class of compounds has garnered interest for its potential therapeutic applications, including the inhibition of angiogenesis and specific kinase pathways relevant to oncology and other diseases.

Introduction

The this compound core structure represents a versatile scaffold for the development of novel therapeutic agents. Libraries of derivatives based on this structure can be screened against a multitude of biological targets to identify potent and selective modulators. High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid testing of thousands to millions of compounds, facilitating the identification of "hit" compounds with desired biological activity.[1] This document outlines the protocols for performing HTS on a representative library of such compounds, focusing on two key areas of biological activity: angiogenesis inhibition and kinase activity modulation.

Data Presentation: Representative Inhibitory Activities

The following tables summarize hypothetical, yet representative, quantitative data from a high-throughput screen of a library of this compound derivatives. These values are illustrative and serve to demonstrate the potential efficacy and selectivity of compounds derived from this scaffold.

Table 1: Inhibitory Activity against Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation

Compound IDR-Group ModificationIC50 (µM)[2]
PTAA-001Unsubstituted15.2
PTAA-0024-Fluoro-phenyl2.5
PTAA-0033-Methoxy-phenyl5.8
PTAA-0044-Chloro-phenyl1.9
PTAA-0052,4-Dichloro-phenyl0.8
Sunitinib (Control)-1.2

Table 2: Inhibitory Activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase

Compound IDR-Group ModificationIC50 (nM)[3]
PTAA-001Unsubstituted850
PTAA-0024-Fluoro-phenyl120
PTAA-0033-Methoxy-phenyl350
PTAA-0044-Chloro-phenyl95
PTAA-0052,4-Dichloro-phenyl45
Vandetanib (Control)-40

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed for a high-throughput format, typically utilizing 96- or 384-well plates.

Protocol 1: HUVEC Tube Formation Assay for Angiogenesis Inhibition

This in vitro assay assesses the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells, a crucial step in angiogenesis.[4]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Matrigel Basement Membrane Matrix

  • 96-well clear-bottom black plates

  • This compound derivative library (dissolved in DMSO)

  • Positive control (e.g., Sunitinib)

  • Negative control (DMSO)

  • Calcein AM fluorescent dye

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Plate Coating: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend in EGM-2 at a density of 2 x 10^5 cells/mL. Add 100 µL of the cell suspension to each Matrigel-coated well (20,000 cells/well).

  • Compound Addition: Prepare serial dilutions of the compound library in EGM-2. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells. Include wells with positive and negative controls.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.

  • Visualization and Quantification:

    • Carefully remove the medium from the wells.

    • Wash the cells once with PBS.

    • Add 100 µL of Calcein AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.

    • Quantify the tube formation by measuring the total tube length, number of junctions, and number of loops using a high-content imaging system and appropriate analysis software. Alternatively, fluorescence can be read on a plate reader as a measure of cell viability, though this is less specific for tube formation.

  • Data Analysis: Calculate the percent inhibition of tube formation for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR2)

This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of a target kinase.[5]

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT, and BSA)

  • 384-well white plates

  • This compound derivative library (dissolved in DMSO)

  • Positive control (e.g., Vandetanib)

  • Negative control (DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reagent Preparation: Prepare solutions of VEGFR2, substrate, and ATP in kinase assay buffer at appropriate concentrations.

  • Compound Plating: Dispense the compound library and controls into the 384-well plates using an acoustic dispenser or liquid handler.

  • Kinase Reaction:

    • Add the VEGFR2 enzyme to each well and incubate with the compounds for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step addition of reagents followed by luminescence reading on a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound derivatives) Dispensing Automated Compound Dispensing Compound_Library->Dispensing Assay_Plates Assay Plates (384-well) Assay_Plates->Dispensing Reagents Biological Reagents (e.g., Cells, Enzymes) Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization (vs. Controls) Raw_Data->Normalization Hit_ID Hit Identification (% Inhibition) Normalization->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response

Caption: High-throughput screening experimental workflow.

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PTAA_Compound PTAA Derivative PTAA_Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Proliferation PKC->Proliferation Permeability Permeability PKC->Permeability Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR2 signaling pathway.

References

Application Note: Cell-Based Assay Development for 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole and pyridine moieties are key pharmacophores found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Derivatives of pyridine and thiazole have been shown to induce apoptosis in cancer cell lines and act as kinase inhibitors, highlighting their potential in oncology drug discovery.[3][4] This application note provides a detailed protocol for developing cell-based assays to characterize the biological activity of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid, a compound featuring this privileged structural motif. The described assays will enable researchers to assess the compound's effect on cancer cell proliferation and to investigate the induction of apoptosis as a potential mechanism of action.

Hypothesized Signaling Pathway

Based on the activities of structurally related pyridine-thiazole hybrids, it is hypothesized that this compound may inhibit signaling pathways crucial for cancer cell survival and proliferation, such as those regulated by cyclin-dependent kinases (CDKs) or glycogen synthase kinase 3 beta (GSK3β).[3] Inhibition of these pathways can lead to cell cycle arrest and ultimately trigger apoptosis. The following diagram illustrates this proposed mechanism of action.

G cluster_0 Cellular Effects Compound Compound Target_Kinase Target Kinase (e.g., CDK2/GSK3β) Compound->Target_Kinase Inhibition Proliferation_Pathway Proliferation Pathway Target_Kinase->Proliferation_Pathway Regulates Apoptosis_Pathway Apoptosis Pathway Target_Kinase->Apoptosis_Pathway Inhibits Cell_Proliferation Cell Proliferation Proliferation_Pathway->Cell_Proliferation Drives Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Induces G cluster_1 Experimental Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Add_Compound Add Compound (Serial Dilutions) Seed_Cells->Add_Compound Incubate Incubate (48-72h) Add_Compound->Incubate MTT_Assay Add MTT & Incubate (4h) Incubate->MTT_Assay Solubilize Solubilize Formazan MTT_Assay->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End G cluster_2 Assay Logic Compound_Treatment Compound Treatment Apoptosis_Induction Induction of Apoptosis Compound_Treatment->Apoptosis_Induction No_Apoptosis No Apoptosis Compound_Treatment->No_Apoptosis Caspase_Activation Caspase-3/7 Activation Apoptosis_Induction->Caspase_Activation Yes Substrate_Cleavage Caspase-Glo® 3/7 Substrate Cleavage Caspase_Activation->Substrate_Cleavage Luminescence Luminescent Signal Substrate_Cleavage->Luminescence No_Signal Basal/No Signal No_Apoptosis->No_Signal No

References

Application Notes and Protocols: Use of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available research demonstrating the use of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid as a chemical probe for target identification. The following application notes and protocols are provided as a generalized, illustrative guide based on established chemical proteomics methodologies. The data presented is hypothetical and intended to serve as a template for researchers interested in developing and utilizing this molecule or similar compounds as chemical probes.

Introduction

This compound is a heterocyclic small molecule containing a pyridinyl-thiazole scaffold. This structural motif is found in a variety of biologically active compounds, suggesting its potential for interaction with protein targets of therapeutic relevance. The development of this molecule into a chemical probe can be a powerful strategy for identifying its cellular binding partners and elucidating its mechanism of action. This document outlines the conceptual framework and general protocols for the synthesis, validation, and application of a this compound-based chemical probe for target identification.

Probe Design and Synthesis

To function as a chemical probe, this compound must be chemically modified to incorporate a reactive or affinity handle. The carboxylic acid moiety is an ideal site for modification as it allows for the attachment of various functionalities without significantly altering the core scaffold that is likely responsible for target engagement.

Two primary strategies for probe synthesis are:

  • Affinity-Based Probe: The carboxylic acid can be coupled to a linker terminating in an affinity tag, such as biotin. This allows for the capture of protein targets on an avidin- or streptavidin-based affinity matrix.

  • Photo-Affinity Probe: The molecule can be derivatized with a photo-reactive group (e.g., a diazirine) and an alkyne or azide handle for "click" chemistry. Upon UV irradiation, the photo-reactive group forms a covalent bond with the target protein, enabling subsequent enrichment and identification.

Hypothetical Probe Structures:
  • Affinity Probe (Probe-Biotin): this compound coupled to a biotin-PEG-amine linker.

  • Photo-Affinity Probe (Probe-N3): this compound coupled to an azide-containing linker with a diazirine moiety.

Data Presentation

The following tables present hypothetical data that would be generated during the validation and application of the chemical probe.

Table 1: Hypothetical Binding Affinity of Parent Compound to Target Protein X

ParameterValueMethod
Kd1.5 µMIsothermal Titration Calorimetry (ITC)
IC502.8 µMIn vitro activity assay

Table 2: Hypothetical Protein Enrichment Data from Affinity Pull-down Experiment

Protein IDGene NameFold Enrichment (Probe/Control)p-value
P12345Target X15.2< 0.001
Q67890Protein Y2.10.045
R54321Protein Z1.80.067

Experimental Protocols

Protocol 1: Synthesis of Biotinylated Affinity Probe (Probe-Biotin)

Materials:

  • This compound

  • Biotin-PEG-amine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve this compound and NHS in anhydrous DMF.

  • Add DCC to the solution and stir at room temperature for 4 hours to activate the carboxylic acid.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • To the filtrate, add a solution of Biotin-PEG-amine in DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Purify the crude product by reverse-phase HPLC to obtain the final Probe-Biotin.

  • Confirm the structure and purity by LC-MS and NMR.

Protocol 2: Affinity Pull-down Assay for Target Identification

Materials:

  • Probe-Biotin

  • Control compound (e.g., parent molecule without biotin)

  • Cell lysate from a relevant cell line or tissue

  • Streptavidin-coated magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Prepare cell lysate by homogenizing cells in lysis buffer.

  • Pre-clear the lysate by incubating with uncoated magnetic beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with Probe-Biotin or the control compound for 2-4 hours at 4°C.

  • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.

  • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by SDS-PAGE and silver staining or proceed to mass spectrometry for protein identification.

Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis

Materials:

  • Protein-bound beads from Protocol 2

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

Procedure:

  • After the final wash step in Protocol 2, resuspend the beads in ammonium bicarbonate buffer.

  • Reduce the proteins by adding DTT and incubating at 56°C for 30 minutes.

  • Alkylate the cysteines by adding IAA and incubating in the dark at room temperature for 20 minutes.

  • Add trypsin to the bead slurry and incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the digested peptides.

  • Acidify the peptides with formic acid and desalt using a C18 StageTip.

  • Analyze the peptides by LC-MS/MS.

Visualizations

Chemical_Probe_Development_Workflow cluster_synthesis Probe Synthesis cluster_application Target Identification Parent_Compound This compound Linker_Attachment Linker Attachment (e.g., PEG) Parent_Compound->Linker_Attachment Activation Functional_Group Functional Group Addition (Biotin or Photo-reactive group) Linker_Attachment->Functional_Group Coupling Chemical_Probe Final Chemical Probe Functional_Group->Chemical_Probe Purification Incubation Incubation with Probe Chemical_Probe->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Affinity_Capture Affinity Capture (e.g., Streptavidin beads) Incubation->Affinity_Capture Pull-down Mass_Spectrometry LC-MS/MS Analysis Affinity_Capture->Mass_Spectrometry Elution & Digestion Affinity_Purification_Workflow Start Cell Lysate Preparation Step1 Pre-clear Lysate Remove non-specific binders Start->Step1 Step2 Incubation Add Biotinylated Probe Step1:f0->Step2:f0 Step3 Affinity Capture Add Streptavidin Beads Step2:f0->Step3:f0 Step4 Washing Steps Remove unbound proteins Step3:f0->Step4:f0 Step5 Elution Release probe-target complexes Step4:f0->Step5:f0 End Protein Identification (LC-MS/MS) Step5:f0->End Signaling_Pathway_Hypothesis Probe Chemical Probe TargetX Identified Target X (e.g., Kinase) Probe->TargetX Inhibition Phosphorylation Phosphorylation TargetX->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream_Effector Downstream Effector Phosphorylation->Downstream_Effector Activation Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response

Application Note: Derivatization of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid for Improved Potency as Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for the management of pain and inflammation. A key mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The two main isoforms, COX-1 and COX-2, share similar structures and catalytic activities but differ in their physiological roles. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various cancerous tissues. Consequently, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with traditional non-selective NSAIDs.

The heterocyclic scaffold, 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid, has been identified as a potential lead compound for the development of novel anti-inflammatory agents. This application note describes a focused derivatization strategy to enhance the potency and selectivity of this core structure as a COX-2 inhibitor. By modifying the carboxylic acid moiety through the synthesis of a series of amide and ester derivatives, we explored the structure-activity relationship (SAR) to identify compounds with improved biological activity.

Derivatization Strategy and Structure-Activity Relationship (SAR)

The primary focus of the derivatization was the modification of the terminal carboxylic acid group of the lead compound 1 . This was achieved by synthesizing a library of amide and ester derivatives to probe the steric and electronic requirements of the binding pocket of the COX-2 enzyme. The general derivatization workflow is depicted below.

G cluster_derivatives Derivatives parent This compound (1) amides Amide Derivatives (2a-d) parent->amides Amidation esters Ester Derivatives (3a-d) parent->esters Esterification potency Biological Evaluation (COX-2 Inhibition Assay) amides->potency Improved Potency esters->potency Varied Potency G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli (e.g., Cytokines) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 catalyzes pges Prostaglandin E Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 inflammation Inflammation pge2->inflammation pain Pain pge2->pain proliferation Cell Proliferation pge2->proliferation inhibitor 2-(2-(Pyridin-3-yl)thiazol-4-yl) acetic acid Derivatives inhibitor->cox2 inhibit

Application Notes and Protocols for the Quantification of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the quantification of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid in biological matrices, primarily human plasma. While specific validated methods for this exact analyte are not widely published, the following protocols have been developed based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for structurally similar compounds, such as 2-pyridylacetic acid.[1][2][3][4] LC-MS/MS is the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and robustness.[5][6]

The protocols detailed below cover sample preparation using protein precipitation (PPT) and solid-phase extraction (SPE), as well as the conditions for chromatographic separation and mass spectrometric detection. These methods are intended to serve as a comprehensive starting point for researchers to develop and validate a robust bioanalytical assay for this compound in a regulated or research environment.

Bioanalytical Method Overview

The quantification of this compound in biological samples involves several key stages: sample preparation to isolate the analyte from matrix components, chromatographic separation to resolve the analyte from other compounds, and detection by tandem mass spectrometry for sensitive and selective quantification.[5][7]

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (PPT, SPE, or LLE) Sample_Collection->Sample_Preparation Matrix Isolation LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Ionization Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Signal Output Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing Integration

Figure 1: General workflow for the bioanalytical quantification of small molecules.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring the accuracy and precision of the assay.[7][8] Protein precipitation is a rapid and simple method suitable for high-throughput analysis, while solid-phase extraction offers higher selectivity and cleaner extracts.[9][10]

Protocol 1: Protein Precipitation (PPT)

This method is fast and efficient for initial method development and high-throughput screening.

  • Reagents and Materials:

    • Acetonitrile (ACN) with 0.1% formic acid (FA)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

    • Add a suitable internal standard (IS). A stable isotopically labeled version of the analyte is preferred.

    • Add 300 µL of cold ACN with 0.1% FA to precipitate the proteins.[11]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[12]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protein_Precipitation_Workflow Start Start: 100 µL Plasma + IS Add_ACN Add 300 µL cold ACN (0.1% FA) Start->Add_ACN Vortex Vortex for 1 minute Add_ACN->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 min Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Workflow for the protein precipitation protocol.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can reduce matrix effects and improve assay sensitivity.[9] A mixed-mode cation exchange polymer-based sorbent is recommended for a pyridinyl-containing acidic compound.

  • Reagents and Materials:

    • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Ammonium hydroxide (NH₄OH)

    • Formic acid (FA)

    • SPE vacuum manifold

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% FA in water.

    • Loading: Pre-treat 100 µL of plasma with 100 µL of 4% phosphoric acid. Add the internal standard and load the entire mixture onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% FA in water, followed by 1 mL of MeOH to remove interferences.

    • Elution: Elute the analyte and IS with 1 mL of 5% NH₄OH in MeOH.[8]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

    • Injection: Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable choice for retaining the analyte.[13]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      • 0.0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-5% B

      • 3.1-4.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions: The exact mass of this compound is approximately 234.04 g/mol . The MRM transitions would need to be optimized by infusing a standard solution of the analyte. A plausible transition would be:

      • Analyte: Q1: 235.1 m/z → Q3: 176.1 m/z (corresponding to the loss of the acetic acid group and CO)

      • Internal Standard (IS): A stable isotope-labeled (e.g., +4 Da) version would have a transition of Q1: 239.1 m/z → Q3: 180.1 m/z.

    • Key MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Collision Gas: Argon

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated assay for this compound, based on data from similar bioanalytical methods for 2-pyridylacetic acid.[1][2][3]

Table 1: Calibration Curve and Sensitivity

ParameterExpected Value
Linearity Range1.0 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)1.0 ng/mL

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1.0< 15%< 15%± 15%
Low QC3.0< 15%< 15%± 15%
Medium QC100< 15%< 15%± 15%
High QC800< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterExpected Value
Extraction Recovery> 80%
Matrix Factor0.85 - 1.15
IS-Normalized Matrix Factor (%CV)< 15%

Conclusion

The protocols and data presented provide a robust framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of this compound in biological samples. The use of protein precipitation offers a high-throughput option, while solid-phase extraction can provide cleaner samples for improved sensitivity. The proposed LC-MS/MS parameters are based on established methods for analogous compounds and should serve as an excellent starting point for method optimization. Adherence to regulatory guidelines for bioanalytical method validation is essential for the application of this method in clinical or preclinical studies.

References

Application Notes and Protocols for Crystallization of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid-Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of protein complexes with the small molecule ligand, 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid. These guidelines are intended to serve as a comprehensive starting point for researchers aiming to elucidate the three-dimensional structure of a protein-ligand complex, a critical step in structure-aided drug design.[1][2]

Introduction

Determining the crystal structure of a protein in complex with a ligand such as this compound provides invaluable insights into the molecular basis of their interaction. This information is crucial for understanding biological function and for the rational design of more potent and selective drug candidates. The two primary methods for obtaining protein-ligand complex crystals are co-crystallization and soaking.[2][3][4] Co-crystallization involves crystallizing the protein in the presence of the ligand, while soaking involves introducing the ligand to a pre-existing crystal of the protein.[2][3][4] The choice between these methods is often empirical and depends on the specific properties of the protein and ligand.[5]

Physicochemical Properties of this compound

While specific experimental data on the crystallization of this particular ligand is not available, its chemical structure provides clues for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.25 g/mol
SMILES O=C(O)CC1=CSC(C2=CC=CN=C2)=N1
InChI Key ZKEORNUIZYBTGA-UHFFFAOYSA-N

The presence of a carboxylic acid group and a pyridine ring suggests that the ligand's solubility will be pH-dependent. It is advisable to prepare stock solutions in a suitable organic solvent like DMSO, which is commonly used in crystallization and is tolerated by many proteins at low concentrations (typically 1-5%).[6]

Experimental Design Considerations

Successful crystallization of a protein-ligand complex is influenced by a multitude of factors. Careful consideration of the following variables is essential for designing effective crystallization screens.

Protein Preparation

The purity and homogeneity of the target protein are paramount for successful crystallization. Ensure the protein is purified to the highest possible degree and is monodisperse in solution. The protein concentration is a critical parameter, with typical starting ranges between 2 and 50 mg/mL.[7]

Ligand Preparation and Concentration

A concentrated stock solution of this compound should be prepared, typically in DMSO, to minimize the volume of organic solvent added to the crystallization drop.[8] For co-crystallization, the ligand should be in molar excess of the protein, with ratios from 1:1 up to 10:1 or higher being common.[1][5] The optimal ratio is dependent on the binding affinity (Kd) between the protein and the ligand. To achieve high occupancy of the binding site, the free ligand concentration at equilibrium should ideally be at least 10 times the Kd.[1][6]

Crystallization Methods

Co-crystallization is often the method of choice, especially if the ligand is expected to induce a conformational change in the protein or if the apo-protein crystals are not readily obtainable.[3][5]

Soaking is a simpler and less protein-intensive method where pre-grown apo-protein crystals are transferred to a solution containing the ligand.[2][4] This method is suitable when the crystal packing of the apo-protein allows for the diffusion of the ligand into the active site.[6]

Screening Strategies

Initial crystallization conditions are typically identified by screening a wide range of precipitants, buffers, and additives using commercially available or custom-made screens.[9][10] Sparse matrix screens sample a broad range of chemical space, while grid screens systematically vary two or three parameters, such as precipitant concentration and pH.[10]

The vapor diffusion method, in either a hanging-drop or sitting-drop format, is the most common technique for screening crystallization conditions.[11][12][13] This method allows for a slow and controlled increase in the concentration of both the protein and the precipitant, facilitating crystal nucleation and growth.[7][12]

Experimental Protocols

The following protocols provide a general framework for the crystallization of a this compound-protein complex. Optimization of these protocols will be necessary for each specific protein-ligand pair.

Protocol 1: Co-crystallization using Hanging-Drop Vapor Diffusion
  • Protein-Ligand Complex Formation:

    • Prepare a stock solution of this compound (e.g., 100 mM in 100% DMSO).

    • Mix the purified protein (e.g., at 10 mg/mL in a suitable buffer) with the ligand stock solution to achieve the desired molar excess (e.g., 1:5 protein to ligand). The final DMSO concentration should ideally be kept below 5%.

    • Incubate the mixture on ice or at 4°C for at least 30 minutes to allow for complex formation.[3] Some protocols suggest longer incubation times, even overnight.[8]

    • Centrifuge the mixture to remove any precipitate before setting up crystallization trials.[8]

  • Crystallization Plate Setup:

    • Using a 24- or 96-well crystallization plate, pipette the reservoir solutions from a commercial or custom screen into the wells (typically 500 µL for a 24-well plate).

    • Apply a thin line of vacuum grease to the rim of each well.

  • Hanging Drop Preparation:

    • Pipette 1 µL of the protein-ligand complex solution onto a siliconized glass coverslip.

    • Pipette 1 µL of the reservoir solution from the corresponding well onto the drop of the protein-ligand complex.

    • Carefully invert the coverslip and place it over the well, ensuring a good seal.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature (e.g., 4°C, 18°C, or 20°C).

    • Regularly inspect the drops for crystal growth over a period of several days to weeks using a microscope.

Protocol 2: Crystal Soaking
  • Apo-Protein Crystal Growth:

    • Grow crystals of the apo-protein using a previously established crystallization condition.

  • Soaking Solution Preparation:

    • Prepare a soaking solution by adding a concentrated stock of this compound to the reservoir solution from the apo-crystal drop. The final ligand concentration should be in excess, and the DMSO concentration should be kept as low as possible to avoid crystal cracking.

  • Soaking Procedure:

    • Carefully transfer a single apo-crystal from its growth drop into a drop of the soaking solution.[8]

    • Incubate the crystal in the soaking solution for a period ranging from minutes to hours, or even overnight. The optimal soaking time needs to be determined empirically.

  • Crystal Harvesting and Cryo-protection:

    • If the crystals are to be flash-cooled for X-ray diffraction data collection, they will need to be transferred to a cryoprotectant solution. This solution is typically the soaking solution supplemented with a cryoprotectant such as glycerol, ethylene glycol, or PEG 400.

    • Loop the crystal out of the cryoprotectant solution and flash-cool it in liquid nitrogen.

Data Presentation: Summary of Key Crystallization Parameters

The following table summarizes typical starting ranges for key quantitative parameters in the crystallization of protein-ligand complexes. These values should be systematically varied during the optimization of crystallization conditions.

ParameterTypical Starting RangeNotes
Protein Concentration 5 - 20 mg/mLCan be higher or lower depending on the protein's solubility.[7]
Ligand:Protein Molar Ratio 1:1 to 10:1Higher ratios may be needed for weakly binding ligands.[1][5]
Ligand Stock Concentration 10 - 100 mM in DMSOHigher concentrations minimize the final DMSO percentage in the drop.[8]
pH 4.0 - 9.0The optimal pH depends on the protein's pI and the ligand's pKa.
Temperature 4°C, 18°C, 20°CTemperature can affect protein stability, ligand binding, and crystal growth kinetics.[3]
Precipitant Concentration Varies widelye.g., PEGs (5-30%), Ammonium Sulfate (1.0-3.5 M).[14]
Drop Volume (Protein + Reservoir) 0.2 - 4 µLSmaller volumes are used in high-throughput screening.
Reservoir Volume 80 - 1000 µL

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the co-crystallization and soaking workflows.

Co_crystallization_Workflow Protein Purified Protein Complex Protein-Ligand Complex Formation Protein->Complex Ligand This compound (in DMSO) Ligand->Complex Screen Crystallization Screening (Vapor Diffusion) Complex->Screen Crystals Protein-Ligand Co-crystals Screen->Crystals Xray X-ray Diffraction Analysis Crystals->Xray Structure 3D Structure Xray->Structure

Caption: Workflow for co-crystallization.

Soaking_Workflow ApoProtein Apo-Protein Crystals Soaking Crystal Soaking ApoProtein->Soaking LigandSolution Ligand Soaking Solution LigandSolution->Soaking SoakedCrystals Ligand-Soaked Crystals Soaking->SoakedCrystals Xray X-ray Diffraction Analysis SoakedCrystals->Xray Structure 3D Structure Xray->Structure

Caption: Workflow for crystal soaking.

References

Application Notes and Protocols: Preparation of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of thiazole rings.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that are frequently found in the core structures of many pharmaceutical agents. The thiazole ring is a key pharmacophore in drugs with a wide range of biological activities. The title compound, this compound ethyl ester, incorporates both a pyridine and a thiazole moiety, making it a valuable building block for the synthesis of novel bioactive molecules. The presented protocol utilizes the Hantzsch thiazole synthesis, which involves the condensation reaction between a thioamide and an α-haloketone.[1][2][3] In this specific synthesis, pyridine-3-carbothioamide serves as the thioamide, and ethyl 4-chloroacetoacetate is the α-haloketone component.

Chemical Reaction Scheme

The overall chemical transformation is depicted below:

Pyridine-3-carbothioamide + Ethyl 4-chloroacetoacetate → this compound ethyl ester

Experimental Protocol

This protocol is a representative method based on the principles of the Hantzsch thiazole synthesis.[1][2][3] Optimization of reaction conditions may be necessary to achieve higher yields.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Pyridine-3-carbothioamide≥98%Commercially Available
Ethyl 4-chloroacetoacetate≥97%Commercially Available
EthanolAnhydrousCommercially Available
Sodium bicarbonateACS ReagentCommercially Available
Ethyl acetateHPLC GradeCommercially AvailableFor extraction and chromatography
HexaneHPLC GradeCommercially AvailableFor chromatography
Anhydrous sodium sulfateACS ReagentCommercially Available
Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyridine-3-carbothioamide (1.0 eq) in anhydrous ethanol (50 mL).

  • Addition of Reagents: To the stirred solution, add ethyl 4-chloroacetoacetate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound ethyl ester.

Data Presentation

Table 1: Stoichiometry and Reagent Properties

CompoundMolecular FormulaMolar Mass ( g/mol )MolesEquivalents
Pyridine-3-carbothioamideC₆H₆N₂S138.19Calculated1.0
Ethyl 4-chloroacetoacetateC₆H₉ClO₃164.59Calculated1.1
This compound ethyl esterC₁₂H₁₂N₂O₂S248.30Theoretical

Table 2: Expected Product Characterization

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₂S[4]
Molecular Weight 248.30 g/mol [4]
Appearance Expected to be a solid[4]
Purity (Post-purification) >95% (as determined by HPLC/NMR)
Expected Yield 60-80% (based on similar Hantzsch syntheses)

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow start Start dissolve Dissolve Pyridine-3-carbothioamide in Ethanol start->dissolve add_reagent Add Ethyl 4-chloroacetoacetate dissolve->add_reagent reflux Reflux for 4-6 hours add_reagent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Neutralize with NaHCO3 monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure Product purify->product

Caption: A flowchart illustrating the key steps for the synthesis of the target compound.

Diagram 2: Logical Relationship of Reactants to Product

Reactants_to_Product cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 Pyridine-3-carbothioamide product This compound ethyl ester reactant1->product reactant2 Ethyl 4-chloroacetoacetate reactant2->product condition1 Ethanol (Solvent) condition1->product condition2 Reflux (Heat) condition2->product

Caption: Relationship between reactants, conditions, and the final product.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Ethyl 4-chloroacetoacetate is a lachrymator and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization Methods

The identity and purity of the synthesized this compound ethyl ester should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The Hantzsch thiazole synthesis provides an effective and straightforward method for the preparation of this compound ethyl ester. The protocol detailed in these application notes offers a solid foundation for researchers to synthesize this valuable chemical intermediate for further applications in drug discovery and development. While this protocol is based on established chemical principles, empirical optimization may be required to maximize yield and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and established method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis to form the ethyl ester precursor, ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate. This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Q2: What are the critical parameters affecting the yield of the Hantzsch thiazole synthesis step?

A2: Key parameters influencing the yield include the purity of reactants, stoichiometry, choice of solvent, reaction temperature, and reaction time.[1][2] Impurities in the starting materials can lead to unwanted side reactions, and suboptimal conditions can result in incomplete reactions or product degradation.[2]

Q3: Are there any known side reactions to be aware of during the Hantzsch synthesis with nicotinamide?

A3: Yes, potential side reactions include the self-condensation of the β-ketoester and possible reactions involving the pyridine nitrogen of nicotinamide, although the latter is less common under typical Hantzsch conditions. Running the reaction under controlled pH and temperature can help minimize these side reactions.

Q4: What are the main challenges in the hydrolysis of the ethyl ester intermediate?

A4: The main challenges include incomplete hydrolysis, potential side reactions such as decarboxylation under harsh conditions, and difficulties in isolating the final product due to its solubility.[3] The choice between acidic or basic hydrolysis conditions is critical and depends on the stability of the thiazole and pyridine rings.

Q5: How can I purify the final product, this compound?

A5: The final product is typically a solid and can be purified by recrystallization.[1] The choice of solvent for recrystallization is crucial and may require some experimentation with solvent systems like ethanol/water or ethyl acetate/hexanes to achieve high purity.

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Thiazole Synthesis of Ethyl 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetate
Potential Cause Troubleshooting Steps
Poor Quality of Reactants - Ensure nicotinamide is pure and dry. - Use freshly distilled or high-purity ethyl 4-chloroacetoacetate. Impurities can significantly lower the yield.[2]
Incorrect Stoichiometry - A 1:1 molar ratio of nicotinamide to ethyl 4-chloroacetoacetate is standard. An excess of either reactant can lead to side products.
Suboptimal Solvent - Ethanol is a common solvent. Consider screening other solvents like methanol or isopropanol to improve reactant solubility and reaction rate.[1]
Inappropriate Reaction Temperature - The reaction is typically performed at reflux. If the yield is low, ensure the reflux temperature is maintained. A lower temperature may lead to an incomplete reaction.[2]
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reflux time.[1]
Side Reactions - The formation of byproducts can be minimized by controlling the temperature and ensuring the purity of the reactants. If side products are significant, consider purification by column chromatography.[4]
Issue 2: Problems During Hydrolysis of Ethyl 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetate
Potential Cause Troubleshooting Steps
Incomplete Hydrolysis - Base-catalyzed: Ensure a sufficient excess of base (e.g., NaOH or KOH) is used. Monitor the reaction by TLC until the ester spot disappears. - Acid-catalyzed: Use a sufficient concentration of acid (e.g., HCl or H₂SO₄) and allow for adequate reaction time. This method can sometimes be slower.[5]
Product Degradation - Avoid excessively high temperatures or prolonged reaction times, especially under strong acidic or basic conditions, which could potentially lead to decarboxylation or ring opening.
Difficult Product Isolation - After hydrolysis, the product is typically precipitated by adjusting the pH to its isoelectric point. Carefully adjust the pH with acid (for basic hydrolysis) or base (for acidic hydrolysis) to maximize precipitation. - If the product remains in solution, consider extraction with an appropriate organic solvent after neutralization.
Impurity Formation - Unreacted starting material will be a primary impurity. Ensure the hydrolysis goes to completion. - Side products from degradation can be minimized by using milder reaction conditions (e.g., lower temperature, shorter reaction time).

Data Presentation

Table 1: Factors Influencing Yield in Hantzsch Thiazole Synthesis of Pyridinyl-Thiazole Derivatives

Parameter Condition Observed Effect on Yield Reference
Solvent EthanolCommonly used, generally provides good yields.[6]
Methanol, IsopropanolCan be effective alternatives, may improve solubility of certain substrates.[1]
WaterCan be used, especially in greener synthesis protocols, but may require a catalyst.[7]
Temperature RefluxGenerally required to drive the reaction to completion.[6]
Room TemperatureTypically results in very low to no product formation.[7]
Catalyst None (thermal)The standard approach for simple Hantzsch synthesis.[8]
Lewis or Brønsted AcidsCan accelerate the reaction and may improve yields in some cases.[2]
Microwave/UltrasoundCan significantly reduce reaction times and improve yields.[2][7]
Reactant Purity High PurityEssential for achieving high yields and minimizing side reactions.[2]
Presence of ImpuritiesCan lead to the formation of byproducts and lower yields.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetate

This protocol is adapted from a similar synthesis of a pyridinyl-thiazole derivative.[6]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nicotinamide (1.22 g, 10 mmol) in absolute ethanol (30 mL).

  • Reaction Initiation: To the stirred solution, add ethyl 4-chloroacetoacetate (1.65 g, 10 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 5-7 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 heptane:ethyl acetate solvent system).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water and neutralize with a 10% sodium bicarbonate solution.

  • Isolation: The crude product may precipitate out of the solution. Collect the solid by vacuum filtration and wash with water. If the product is an oil, extract with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetate

Method A: Base-Catalyzed Hydrolysis

  • Reaction Setup: Dissolve ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate (2.48 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Hydrolysis: Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (10 mL).

  • Heating: Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification: After cooling the reaction mixture, carefully add concentrated hydrochloric acid dropwise to adjust the pH to approximately 4-5, which should be near the isoelectric point of the product, causing it to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Method B: Acid-Catalyzed Hydrolysis

  • Reaction Setup: Suspend ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate (2.48 g, 10 mmol) in a mixture of water and a catalytic amount of concentrated sulfuric acid or an excess of dilute hydrochloric acid.[5]

  • Heating: Heat the mixture under reflux for several hours until TLC indicates the completion of the reaction.

  • Neutralization: Cool the reaction mixture and carefully neutralize it with a base such as sodium bicarbonate solution to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis reactants1 Nicotinamide + Ethyl 4-chloroacetoacetate solvent1 Ethanol reactants1->solvent1 dissolve reflux1 Reflux (5-7h) solvent1->reflux1 heat workup1 Neutralization & Precipitation/Extraction reflux1->workup1 product1 Crude Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate workup1->product1 purification1 Recrystallization / Column Chromatography product1->purification1 final_product1 Pure Ethyl Ester Intermediate purification1->final_product1 start_hydrolysis Ethyl Ester Intermediate hydrolysis_reagents NaOH/H₂O or H⁺/H₂O start_hydrolysis->hydrolysis_reagents add reflux2 Reflux (1-2h) hydrolysis_reagents->reflux2 heat workup2 Acidification / Neutralization reflux2->workup2 product2 Crude this compound workup2->product2 purification2 Recrystallization product2->purification2 final_product2 Pure Final Product purification2->final_product2

Caption: Experimental workflow for the two-step synthesis.

Troubleshooting_Yield cluster_investigate Initial Checks cluster_solutions Potential Solutions start Low Yield Observed check_reactants Verify Reactant Purity & Stoichiometry start->check_reactants check_conditions Confirm Correct Temperature & Time start->check_conditions check_tlc Analyze TLC for Unreacted Starting Material start->check_tlc purify_reactants Purify/Replace Reactants check_reactants->purify_reactants Impurities or wrong ratio? optimize_conditions Optimize Solvent, Temperature, or use Catalyst check_conditions->optimize_conditions Suboptimal? extend_time Extend Reaction Time check_tlc->extend_time Incomplete reaction? improve_workup Refine Purification Technique purify_reactants->improve_workup optimize_conditions->improve_workup extend_time->improve_workup end Improved Yield improve_workup->end Re-run experiment

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered with 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid in various buffer systems. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of this compound in aqueous buffers?

A1: The limited aqueous solubility of this compound primarily stems from its molecular structure, which contains both a hydrophobic pyridinyl-thiazole core and a weakly acidic carboxylic acid group. At neutral or acidic pH, the carboxylic acid remains largely in its non-ionized, less soluble form. The overall lipophilicity of the molecule contributes to its tendency to resist dissolution in water-based buffers.

Q2: How does pH influence the solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[1][2][3] In alkaline conditions (higher pH), the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[1][3] Conversely, in acidic to neutral pH, the compound exists predominantly in its less soluble, protonated form. Therefore, increasing the pH of the buffer is a primary strategy to enhance its solubility.[4][5]

Q3: What are common strategies to improve the solubility of poorly soluble compounds like this one?

A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds. These include:

  • pH adjustment: Modifying the buffer's pH to ionize the compound.[4][6]

  • Co-solvents: Adding a water-miscible organic solvent to the buffer to increase the compound's solubility.[4][7][8]

  • Surfactants: Using detergents to form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[6][9][10]

  • Excipients: Incorporating solubilizing agents like cyclodextrins, which can form inclusion complexes with the compound.[4][9][11]

  • Particle size reduction: Decreasing the particle size of the solid compound to increase its surface area and dissolution rate.[4][10][12]

  • Solid dispersions: Creating a system where the compound is dispersed in a carrier material in an amorphous form, which has higher solubility than the crystalline form.[9][10][13][14]

Troubleshooting Guide

Issue 1: My compound, this compound, is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4).

  • Q: What is the first step I should take?

    • A: The initial and most straightforward approach is to adjust the pH of your buffer. Since the compound is a carboxylic acid, increasing the pH will significantly enhance its solubility. Try preparing your buffer at a higher pH, for example, pH 8.0 or 8.5. You can also make a concentrated stock solution in a dilute basic solution (e.g., 0.1 M NaOH), and then carefully dilute this into your final buffer, ensuring the final pH remains compatible with your experiment.

  • Q: I tried raising the pH, but the solubility is still insufficient for my required concentration. What's next?

    • A: If pH adjustment alone is not enough, consider using a co-solvent. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[4] Prepare a high-concentration stock solution of your compound in 100% DMSO and then dilute it into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1% for cell-based assays).

Issue 2: My compound dissolves initially in the buffer with a co-solvent, but it precipitates over time.

  • Q: Why is my compound precipitating after being dissolved?

    • A: This often occurs when a concentrated stock in an organic solvent is diluted into an aqueous buffer, leading to a supersaturated solution. The compound may then slowly crash out of solution as it equilibrates to its lower thermodynamic solubility limit in the final buffer composition.[5]

  • Q: How can I prevent this precipitation?

    • A: To prevent precipitation, you can try a few strategies:

      • Optimize the co-solvent concentration: You may need to slightly increase the percentage of the co-solvent in your final solution, while still keeping it within a range that is non-toxic to your system.

      • Use solubilizing excipients: The addition of a surfactant (e.g., Tween 80) or a cyclodextrin (e.g., HP-β-CD) to your buffer can help stabilize the dissolved compound and prevent it from precipitating.[4][9][15]

      • Prepare fresh solutions: For some compounds, it is best to prepare the solution immediately before use to minimize the time for precipitation to occur.

Quantitative Data Summary

The following tables provide illustrative data on the solubility of this compound under different conditions. Note: This data is hypothetical and intended for guidance. Actual solubility should be determined experimentally.

Table 1: Effect of pH on Aqueous Solubility

Buffer pHEstimated Solubility (µg/mL)
5.0< 1
6.0~5
7.0~20
7.4~35
8.0> 100
8.5> 500

Table 2: Effect of Co-solvents on Solubility in PBS (pH 7.4)

Co-solventConcentration in PBS (%)Estimated Solubility (µg/mL)
None0~35
DMSO1~150
DMSO5> 1000
Ethanol1~100
Ethanol5~750
PEG 4005~600
PEG 40010> 1500

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

  • Prepare Buffers: Prepare a series of buffers (e.g., phosphate or borate buffers) at various pH values ranging from 7.0 to 9.0.

  • Add Compound: Add a pre-weighed amount of this compound to a specific volume of each buffer to create a slurry.

  • Equilibrate: Stir or shake the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separate Undissolved Solid: Centrifuge the samples at high speed to pellet any undissolved compound.

  • Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Protocol 2: Solubilization using a Co-solvent

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable water-miscible organic solvent (e.g., 100% DMSO).

  • Prepare Buffer: Have your desired aqueous buffer ready (e.g., PBS, pH 7.4).

  • Dilution: While vortexing the buffer, add the stock solution dropwise to achieve the desired final concentration of the compound. Ensure the final concentration of the co-solvent is compatible with your experimental system.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation immediately after preparation and over your experimental time course.

Visualizations

G cluster_start Start: Solubility Issue cluster_ph pH Adjustment cluster_cosolvent Co-solvent Strategy cluster_excipient Excipient Addition cluster_end Resolution start Compound precipitates in aqueous buffer ph_adjust Increase buffer pH (e.g., to 8.0-8.5) start->ph_adjust ph_check Solubility sufficient? ph_adjust->ph_check cosolvent Use a co-solvent (e.g., DMSO, Ethanol) ph_check->cosolvent No success Solubilization Achieved ph_check->success Yes cosolvent_check Precipitation over time? cosolvent->cosolvent_check excipient Add solubilizing excipient (e.g., Cyclodextrin, Surfactant) cosolvent_check->excipient Yes cosolvent_check->success No excipient->success

Caption: Troubleshooting workflow for solubility issues.

Caption: pH-dependent ionization and solubility.

References

Technical Support Center: Optimization of Pyridinyl-Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridinyl-thiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyridinyl-thiazoles?

A1: The Hantzsch thiazole synthesis is a widely employed and effective method for the synthesis of thiazole derivatives, including pyridinyl-thiazoles.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[1][3]

Q2: What are the key reaction parameters to optimize for a successful pyridinyl-thiazole synthesis?

A2: The critical parameters to optimize include the choice of solvent, reaction temperature, and the stoichiometry of the starting materials.[4] The selection of an appropriate catalyst can also significantly influence the reaction outcome.[2]

Q3: How can I improve the yield and reduce the reaction time?

A3: Microwave-assisted synthesis has been shown to be an effective technique for improving yields and significantly reducing reaction times, often from hours to minutes.[5][6] Additionally, the use of a suitable catalyst, such as silica-supported tungstosilisic acid, can lead to higher yields under milder conditions.[2]

Q4: What are some common byproducts in pyridinyl-thiazole synthesis, and how can they be minimized?

A4: Byproduct formation can be a challenge. The nature of the byproducts depends on the specific reactants and conditions. Minimizing byproducts can often be achieved by carefully controlling the reaction temperature and using the optimal solvent and catalyst.[7] Purification techniques like crystallization and column chromatography are effective for removing impurities.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Incorrect Solvent The solvent plays a crucial role in the reaction.[4] Experiment with different solvents of varying polarity. For some Hantzsch syntheses, acetic acid has been found to be a superior solvent.[4] In other cases, ethanol or methanol are commonly used.[3][8]
Suboptimal Temperature The reaction temperature significantly impacts the yield.[4] If the reaction is sluggish at room temperature, consider heating the reaction mixture. Reflux conditions are often employed.[4][8] For instance, one study noted a significant yield increase from 12% at room temperature to 45% under reflux.[4]
Incorrect Stoichiometry The ratio of reactants is critical.[4] Ensure you are using the correct molar ratios of the α-haloketone and the thioamide/thiourea. A slight excess of the thioamide component is sometimes used.[3]
Inactive Starting Materials Verify the purity and integrity of your starting materials. Impurities or degradation of reactants can inhibit the reaction.
Inefficient Catalyst If using a catalyst, ensure it is active. For multicomponent reactions, catalysts like silica-supported tungstosilisic acid can be effective.[2] In some syntheses, a base catalyst like potassium tert-butoxide or N-methylpiperidine can improve yields.[8]

Issue 2: Formation of Multiple Products or Impurities

Possible Cause Troubleshooting Step
Side Reactions Unwanted side reactions can occur at elevated temperatures. Try running the reaction at a lower temperature for a longer duration.
Reaction Conditions Too Harsh Harsh conditions, such as strong acids or bases, can lead to decomposition or side reactions.[1] Consider using milder conditions or alternative catalysts.
Air or Moisture Sensitivity Some reactants or intermediates may be sensitive to air or moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Polar Byproducts Polar byproducts can make purification challenging.[7] Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) is often the most effective method for solid products.[7]
Product is an Oil or Difficult to Crystallize If the product is not a solid or fails to crystallize, silica gel column chromatography is the recommended purification method.[7] A common mobile phase is a gradient of ethyl acetate in hexane.[7]
Product is Water Soluble If the product is soluble in water, extraction with an appropriate organic solvent is necessary. Ensure the aqueous layer is extracted multiple times to maximize recovery.

Data Presentation: Optimization of Reaction Conditions

Table 1: Effect of Solvent on Yield

EntrySolventYield (%)
1Acetic Acid45[4]
2EthanolVariable, commonly used[8]
3MethanolCommonly used[3]
4THFIncomplete reaction observed in some cases[5]
5Neat (Solvent-free)Mixture of products, no desired product[5]

Table 2: Effect of Temperature on Yield

EntryTemperatureTime (h)Yield (%)
1Room Temperature312[4]
2Reflux345[4]

Experimental Protocols

General Protocol for Hantzsch Pyridinyl-Thiazole Synthesis

This is a general procedure and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the pyridinyl thioamide (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of thioamide).

  • Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0 - 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[3][8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration.

    • If no precipitate forms, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate (Na₂CO₃) to neutralize any acid formed and precipitate the product.[3]

    • Collect the crude product by filtration through a Buchner funnel.[3]

  • Purification:

    • Wash the collected solid with water.[3]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain the pure pyridinyl-thiazole.[7]

    • Alternatively, purify the product by silica gel column chromatography.[7]

  • Characterization: Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

Visualizations

Hantzsch_Thiazole_Synthesis Thioamide Pyridinyl Thioamide Intermediate1 Thioimidate Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization HX HX Intermediate1->HX Product Pyridinyl-Thiazole Intermediate2->Product Dehydration H2O H₂O Intermediate2->H2O

Caption: Hantzsch synthesis of pyridinyl-thiazoles.

Troubleshooting_Workflow Start Experiment Start LowYield Low/No Yield? Start->LowYield CheckSolvent Optimize Solvent LowYield->CheckSolvent Yes Impurities Multiple Products? LowYield->Impurities No CheckTemp Optimize Temperature CheckSolvent->CheckTemp CheckStoich Check Stoichiometry CheckTemp->CheckStoich CheckStoich->LowYield Re-evaluate MilderCond Use Milder Conditions Impurities->MilderCond Yes Purification Purification Issues? Impurities->Purification No InertAtm Use Inert Atmosphere MilderCond->InertAtm InertAtm->Impurities Re-evaluate Recrystallize Recrystallize Purification->Recrystallize Yes Success Successful Synthesis Purification->Success No Chromatography Column Chromatography Recrystallize->Chromatography If needed Chromatography->Purification Re-evaluate

Caption: Troubleshooting workflow for pyridinyl-thiazole synthesis.

References

Technical Support Center: HPLC Purification of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid and its structurally related analogs. These compounds, containing a basic pyridine ring, an acidic carboxylic acid moiety, and a thiazole core, present unique challenges in chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing severe peak tailing for my compound on a C18 column?

A1: Peak tailing for this class of compounds is a common issue, often caused by secondary interactions between the basic pyridine nitrogen and acidic residual silanol groups on the silica-based stationary phase.[1][2] As basic compounds, pyridines can interact strongly with these sites, leading to poor peak shape.[2][3]

  • Solutions:

    • Lower Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5) by adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanol groups, minimizing ionic interactions.[1][4]

    • Use an End-Capped Column: Employ a highly deactivated, end-capped column where the residual silanol groups are masked.[1][3]

    • Add a Basic Modifier: For some basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, although this is often not compatible with mass spectrometry.[3]

Q2: My compound shows poor or no retention on a standard reversed-phase column. What can I do?

A2: The combination of the pyridine and carboxylic acid groups can make these molecules quite polar or hydrophilic, leading to poor retention on traditional C18 columns.[2]

  • Solutions:

    • Use a More Polar Stationary Phase: Consider a column with a different stationary phase, such as a C8 or a Phenyl-Hexyl phase, which may offer different selectivity.[5]

    • Try Mixed-Mode Chromatography: A mixed-mode column that combines reversed-phase and ion-exchange characteristics can be highly effective for retaining and separating polar, ionizable compounds.[6]

    • Use 100% Aqueous Mobile Phase: If your HPLC system and column are compatible, starting with a 100% aqueous mobile phase may be necessary to retain very hydrophilic analogs.

Q3: How can I improve the resolution between my target compound and a closely eluting impurity?

A3: Low resolution can result from several factors, including incorrect mobile phase composition or column degradation.[3]

  • Solutions:

    • Optimize the Gradient: Switch to a shallower gradient (e.g., a smaller change in the percentage of organic solvent per minute). This increases the time analytes spend interacting with the stationary phase, often improving separation.

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity and improve resolution.

    • Adjust Mobile Phase pH: A small change in pH can alter the ionization state of your compound and impurities, potentially leading to better separation.[3]

Q4: I am observing inconsistent retention times between injections. What are the common causes?

A4: Shifting retention times are a frequent problem in HPLC and can point to several issues.[7]

  • Possible Causes & Solutions:

    • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.[1][8]

    • Mobile Phase Composition Change: Mobile phases, especially those containing volatile components or buffers, can change composition over time. Prepare fresh mobile phase daily.[1][9]

    • Temperature Fluctuations: Use a column oven to maintain a constant and consistent temperature, as temperature can significantly affect retention times.[1][8]

    • Pump Issues: Air bubbles in the pump, faulty check valves, or leaks can cause inaccurate flow rates and retention time shifts.[7][8] Degas the mobile phase and check the pump for leaks.[10]

Q5: How can I separate enantiomers of a chiral analog?

A5: If your analog has a stereogenic center, you will need to use chiral chromatography to separate the enantiomers.[11][12]

  • Approach:

    • Chiral Stationary Phases (CSPs): The most direct method is to use a column with a chiral stationary phase.[13] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases are highly effective for a wide range of compounds and can be operated in normal-phase, polar organic, or reversed-phase modes.[11][12][13]

    • Method Development: Chiral separations often require screening several different CSPs and mobile phase conditions to find the optimal system.[13][14]

Troubleshooting Guide

The table below summarizes common HPLC problems, their potential causes, and recommended solutions to address them during the purification of this compound and its analogs.

ProblemPossible Cause(s)Suggested Solution(s)
High Backpressure Blockage in the column inlet frit, guard column, or tubing.[8][15] Mobile phase viscosity is too high.[15] Buffer precipitation in the system.[4]Reverse flush the column (if permitted by the manufacturer).[7] Replace the in-line filter or guard column.[4] Filter all mobile phases and samples before use.[9] Ensure buffer is soluble in the highest organic percentage of your gradient.
Baseline Noise or Drift Air bubbles in the pump or detector.[7][9] Contaminated mobile phase or column.[9] Incomplete mobile phase mixing.[8] Detector lamp is failing.[9]Degas the mobile phase thoroughly.[10] Flush the system with a strong solvent (e.g., isopropanol).[1] Use high-purity solvents and prepare fresh mobile phase.[9] Check detector lamp hours and replace if necessary.
Ghost Peaks Carryover from a previous injection.[9] Contamination in the sample or mobile phase.[9] Late eluting peak from a prior injection.[8]Inject a blank gradient (mobile phase only) to confirm carryover. Clean the autosampler needle and injection port.[9] Increase the wash time between injections and use a strong wash solvent.[9] Extend the run time to ensure all components have eluted.
Split or Broad Peaks Column void or degradation.[3][7] Sample solvent is incompatible with the mobile phase.[1][8] Blockage at the column inlet.[8] Sample overload.[3]Replace the column.[8] Whenever possible, dissolve the sample in the initial mobile phase.[1] Check for blockages by removing the column and checking the pressure. Reduce the injection volume or sample concentration.[4]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification

This protocol provides a starting point for purifying this compound and its analogs.

  • Column: High-purity, end-capped C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm for analytical; 250 x 21.2 mm for preparative).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of DMSO or a mixture of Water/Acetonitrile that matches the initial mobile phase conditions. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (analytical) or 20 mL/min (preparative).

    • Column Temperature: 30 °C.

    • Detection: UV at 270 nm.[16]

    • Injection Volume: 10 µL (analytical) or 1-5 mL (preparative, depending on concentration).

  • Gradient Elution: The following table provides example gradients for method development.

Time (min)% Mobile Phase B (Scouting)% Mobile Phase B (High Resolution)
0.0520
20.09540
25.09540
25.1520
30.0520

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate the general workflow for HPLC purification and a logical approach to troubleshooting peak tailing, a common issue with this class of compounds.

G cluster_prep Preparation & Setup cluster_hplc HPLC Process cluster_post Post-Purification Crude Crude Sample SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep Analytical Analytical HPLC (Method Development) SamplePrep->Analytical Prep Preparative HPLC (Scale-Up Purification) Analytical->Prep Collect Fraction Collection Prep->Collect QC Purity Analysis (QC) (Analytical HPLC) Collect->QC Evap Solvent Evaporation QC->Evap Pure Pure Compound Evap->Pure

Caption: General workflow for the HPLC purification of target compounds.

T start Peak Tailing Observed q1 Is Mobile Phase pH < 3.5? start->q1 a1 Action: Add 0.1% TFA or Formic Acid to Mobile Phase q1->a1 No q2 Is an End-Capped Column Being Used? q1->q2 Yes a1->q2 a2 Action: Switch to a High-Purity, End-Capped C18/C8 Column q2->a2 No q3 Consider Alternative Stationary Phase q2->q3 Yes a2->q3 a3 Action: Test Phenyl-Hexyl or Mixed-Mode Column q3->a3 Yes end Peak Shape Improved q3->end No (Consult Specialist) a3->end

Caption: Logic diagram for troubleshooting peak tailing issues.

References

Stability of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid in solution and during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] To minimize degradation, protect it from light and moisture. For short-term storage, ambient temperature is generally acceptable, though refrigeration is preferred.

Q2: How should I prepare stock solutions of this compound?

A2: The choice of solvent will depend on your experimental needs. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of organic compounds. For aqueous buffers, the solubility may be pH-dependent due to the carboxylic acid and pyridine moieties. It is advisable to prepare fresh solutions for each experiment or to conduct stability studies in your specific buffer system if long-term storage of the solution is required.

Q3: What potential degradation pathways should I be aware of for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups (thiazole, pyridine, carboxylic acid) may be susceptible to the following:

  • Hydrolysis: The thiazole ring or the acetic acid side chain may undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[4][5][6]

  • Oxidation: The thiazole and pyridine rings can be susceptible to oxidation.[4][7][8] The use of antioxidants may be considered for formulations, but their compatibility and effect on stability must be evaluated.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light. Exposure to UV or high-intensity visible light may lead to degradation. Photostability testing is recommended if the compound will be handled under lighted conditions for extended periods.[5][8]

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents, as they can lead to degradation of the heterocyclic rings.[1][2] Also, be mindful of potential reactions with other components in your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent experimental results over time with the same stock solution.

This could indicate that your compound is degrading in the solution under your storage conditions.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions fresh before each experiment to see if that resolves the inconsistency.

  • Evaluate Solvent Stability: The compound may be unstable in your chosen solvent. If possible, try a different solvent.

  • Storage Conditions: If you must store solutions, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light by using amber vials or wrapping vials in aluminum foil.

  • Perform a Simple Stability Study: Analyze a freshly prepared solution by HPLC or LC-MS. Then, analyze it again after storing it under your typical conditions for a set period (e.g., 24, 48, 72 hours). A decrease in the main peak area or the appearance of new peaks would indicate degradation.

Issue 2: Appearance of new peaks in my chromatogram when analyzing the compound.

This is a strong indicator of degradation or the presence of impurities.

Troubleshooting Steps:

  • Confirm Identity of Main Peak: Use a reference standard to confirm the retention time of the intact this compound.

  • Analyze a Fresh Sample: Prepare a solution from the solid compound and immediately analyze it to see if the new peaks are present from the start (indicating impurities in the solid) or if they appear over time (indicating degradation in solution).

  • Consider Forced Degradation: To understand potential degradation products, you can perform forced degradation studies (see Experimental Protocols section). This can help in identifying the new peaks.

Illustrative Data Presentation

Table 1: Illustrative Solution Stability of this compound (1 mg/mL) in DMSO at Different Temperatures.

Storage TemperatureTime (Days)Purity (%) by HPLCAppearance of Solution
Room Temperature099.5Clear, colorless
199.2Clear, colorless
797.0Clear, slight yellow
4°C099.5Clear, colorless
199.5Clear, colorless
799.1Clear, colorless
-20°C099.5Clear, colorless
799.4Clear, colorless
3099.3Clear, colorless

Table 2: Illustrative Results of Forced Degradation Studies.

Stress ConditionDurationPurity (%) by HPLCMajor Degradation Products (if observed)
0.1 M HCl24 hours92.1Peak at RRT 0.85
0.1 M NaOH24 hours85.7Peak at RRT 0.72 and 0.91
3% H₂O₂24 hours89.4Peak at RRT 1.15
Heat (60°C)48 hours98.5Minor peak at RRT 0.95
Photostability (ICH Q1B)1.2 million lux hours96.8Minor peak at RRT 1.08

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8][9] The following is a general protocol based on ICH guidelines.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Suitable HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature or heat to 60°C for a defined period (e.g., 2, 8, 24 hours).[5][6]

    • After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or heat to 60°C for a defined period.[5][6]

    • After incubation, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period, protected from light.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 60°C or 80°C) for a defined period.

    • Also, evaluate the solid compound under the same conditions.

    • After incubation, allow the solution to cool to room temperature and dilute for analysis.

  • Photostability:

    • Expose an aliquot of the stock solution and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare the samples for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by a suitable stability-indicating HPLC method.

    • The method should be able to separate the parent compound from all degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Results start Inconsistent Experimental Results Observed q1 Are you using a freshly prepared solution? start->q1 sol1 Prepare solution fresh before each experiment. Observe if inconsistency persists. q1->sol1 No q2 Could the solvent be the issue? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Try a different solvent if compatible with the experiment. q2->sol2 Potentially q3 Is the solution stored properly? q2->q3 Unlikely sol2->q3 sol3 Aliquot and store at -20°C or -80°C. Protect from light. q3->sol3 No end_point Perform a time-course stability study using HPLC/LC-MS to quantify degradation. q3->end_point Yes sol3->end_point

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photostability (ICH Q1B) start->photo neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base analysis Analyze all samples and control by a stability-indicating HPLC method oxidation->analysis thermal->analysis photo->analysis neutralize_acid->analysis neutralize_base->analysis end_point Identify degradation products and determine degradation pathways analysis->end_point

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: Initial searches for "2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid" did not yield significant information regarding its biological targets or use in cellular assays. To provide a comprehensive and practical guide, this document uses Dasatinib , a well-characterized multi-kinase inhibitor, as a representative example to illustrate the principles and methods for minimizing off-target effects. The strategies and protocols described herein are broadly applicable to other small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in cellular assays?

Q2: What are the primary on-targets and known off-targets of Dasatinib?

A2: Dasatinib is a potent, multi-targeted kinase inhibitor. Its primary on-targets, particularly in the context of treating Chronic Myeloid Leukemia (CML), are the BCR-ABL fusion protein and SRC family kinases (SFKs), including SRC, LCK, LYN, and FYN.[2][3][4] However, comprehensive profiling has revealed that Dasatinib also potently inhibits a range of other kinases, which can be considered off-targets depending on the research context. These include c-KIT, platelet-derived growth factor receptor (PDGFR), ephrin receptors (EPHA2), and the receptor tyrosine kinase DDR1.[4][5][6]

Q3: How can I experimentally distinguish between on-target and off-target effects?

A3: Several strategies are crucial for differentiating on-target from off-target effects:

  • Dose-Response Analysis: Use the lowest effective concentration that elicits the desired on-target phenotype. Off-target effects typically manifest at higher concentrations.[1][4]

  • Use of Control Compounds: Employ a structurally unrelated inhibitor that targets the same primary protein.[2] If both compounds produce the same phenotype, it is more likely to be an on-target effect. Conversely, a structurally similar but inactive analog should not produce the effect.[1]

  • Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended target.[1][4] If the inhibitor's phenotype is lost or rescued in the knockout/knockdown cells, it strongly supports an on-target mechanism.[7]

  • Target Engagement Assays: Confirm that the compound is binding to its intended target in the cellular context at the concentrations where the phenotype is observed.[1]

Q4: My cells are showing unexpected toxicity even at low concentrations of the inhibitor. What could be the cause?

A4: Unexpected cytotoxicity can be a manifestation of off-target effects, especially if the cell line is particularly sensitive to the inhibition of a specific off-target kinase that is essential for its survival.[1] Other possibilities include compound instability in the culture medium, leading to toxic degradation products, or inherent sensitivity of the cell line.[1] It is recommended to perform a cytotoxicity assay (e.g., LDH or Annexin V staining) to determine the cytotoxic concentration range and to test the compound in a different cell line to assess if the toxicity is cell-type specific.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results between experiments. 1. Variability in cell health, passage number, or seeding density.2. Inconsistent inhibitor concentration due to precipitation or degradation.3. Pipetting errors.1. Standardize cell culture procedures: use cells within a defined passage number range and ensure consistent seeding density.2. Prepare fresh inhibitor stock solutions regularly. Visually inspect for precipitation before use.3. Use calibrated pipettes and a consistent dilution scheme.
No observable effect, even at high concentrations. 1. Low cell permeability of the compound.2. Rapid metabolism of the compound by the cells.3. The target is not essential for the measured phenotype in the chosen cell line.1. Assess cell permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).2. Measure compound stability in cell lysates or culture medium over time.3. Validate the target's role using a genetic approach (e.g., siRNA) before extensive compound testing.[1]
Observed phenotype does not match the known function of the target. 1. Significant off-target effects are dominating the cellular response.2. The assumed mechanism of action for the target in the specific cellular context is incorrect.1. Perform a target engagement assay to confirm binding at the effective concentration.2. Conduct proteomic profiling (e.g., chemical proteomics) to identify potential off-targets.[1]3. Use a structurally unrelated inhibitor for the same target to see if the phenotype is recapitulated.[2]
High background signal in a kinase assay. 1. Contaminated reagents (e.g., ATP in buffer).2. Non-specific binding of detection antibodies.3. Intrinsic fluorescence/luminescence of the compound.1. Use fresh, high-quality reagents. Test for ATP contamination in buffers.2. Optimize antibody concentrations and include appropriate blocking steps.3. Run a control with the compound and detection reagents in the absence of the kinase reaction to check for interference.

Data Presentation

Table 1: Kinase Selectivity Profile of Dasatinib

This table summarizes the inhibitory potency of Dasatinib against key on-targets and a selection of off-targets. Lower IC50 (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values indicate higher potency. Researchers should aim to use concentrations effective against their primary target while minimizing activity against known off-targets.[2]

Target Class Kinase IC50 / Kᵢ (nM) Primary Role / Context
On-Targets ABL1< 1 - 3.0Therapeutic Target (CML)[2][8]
SRC0.8SRC Family Kinase[9]
LCK< 1SRC Family Kinase, T-cell signaling[10]
c-KIT79Receptor Tyrosine Kinase[9]
PDGFRβ~1-5Receptor Tyrosine Kinase[5]
Selected Off-Targets DDR1~25Receptor Tyrosine Kinase[6]
NQO2~100-500Oxidoreductase (Non-kinase)[6]
EphA2~1-5Receptor Tyrosine Kinase[3]
p38 MAPK>10,000Serine/Threonine Kinase

Note: Values are compiled from various in vitro kinase assays and can vary based on experimental conditions.[11]

Experimental Protocols

Protocol 1: Western Blot for Target Engagement (Phospho-CrkL)

This protocol assesses the on-target activity of Dasatinib by measuring the phosphorylation of CrkL, a direct downstream substrate of BCR-ABL.

  • Cell Seeding & Treatment: Plate K562 cells (or other relevant cell lines) at a density of 0.5 x 10⁶ cells/mL. Allow cells to grow for 24 hours. Treat cells with a dose-response of Dasatinib (e.g., 0, 1, 10, 100 nM) for 2-4 hours.

  • Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CrkL overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total CrkL and a loading control (e.g., β-actin) to ensure equal protein loading.[3]

Protocol 2: Cell Proliferation (MTT) Assay

This protocol determines the effect of an inhibitor on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.[3]

Visualizations

cluster_0 Dasatinib Action cluster_1 On-Target Pathway (BCR-ABL) cluster_2 Off-Target Pathway (PDGFRβ) Dasatinib Dasatinib BCR_ABL BCR_ABL Dasatinib->BCR_ABL inhibits PDGFRb PDGFRb Dasatinib->PDGFRb inhibits STAT5 STAT5 BCR_ABL->STAT5 phosphorylates Proliferation Proliferation STAT5->Proliferation promotes PI3K_AKT PI3K_AKT PDGFRb->PI3K_AKT activates Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival promotes

Caption: Simplified signaling pathways showing Dasatinib's on-target inhibition of BCR-ABL and a common off-target inhibition of PDGFRβ.

A Observe Unexpected Phenotype or Toxicity B Perform Dose-Response Curve A->B C Is the effect seen only at high concentrations? B->C Analyze D Likely Off-Target Effect C->D Yes E Validate with Genetic Knockdown/Knockout (siRNA/CRISPR) of Primary Target C->E No F Does the phenotype persist in knockout cells? E->F Test G Confirmed Off-Target F->G Yes I Use Structurally Unrelated Inhibitor for Same Target F->I No H Likely On-Target J Does the new inhibitor replicate the phenotype? I->J Test J->G No J->H Yes

Caption: Troubleshooting decision tree for differentiating on-target from off-target effects.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Off-Target Identification A Primary Assay (e.g., Cell Viability) B Dose-Response Analysis (Determine EC50) A->B C On-Target Engagement (e.g., Western Blot for Phospho-Substrate) B->C D Genetic Validation (CRISPR/siRNA Knockout) C->D E Control Compound Testing (Inactive Analog, Unrelated Inhibitor) D->E F Proteomic Profiling (e.g., Chemical Proteomics) E->F G Refined Hypothesis & Optimized Assay Conditions F->G Characterize Off-Targets

Caption: Experimental workflow for identifying and mitigating off-target effects of a small molecule inhibitor.

References

Troubleshooting poor reproducibility in 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental workflow, leading to poor reproducibility.

Q1: My Hantzsch thiazole synthesis of ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the Hantzsch synthesis of the ethyl ester intermediate are a common issue. Several factors can contribute to this problem. Here's a breakdown of potential causes and troubleshooting steps:

  • Purity of Starting Materials: The purity of both 3-pyridinecarbothioamide and ethyl 4-chloroacetoacetate is critical. Impurities can lead to undesirable side reactions, consuming the starting materials and complicating purification.

    • Solution: Ensure the purity of starting materials by checking their specifications or purifying them before use. For instance, recrystallization of the thioamide can be beneficial.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.

    • Solution: The reaction is typically refluxed in a solvent like ethanol. Ensure the reaction goes to completion by monitoring its progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight. If the reaction is incomplete, extend the reflux time.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Solution: Analyze your crude product by TLC to identify the presence of multiple spots, which could indicate side products or unreacted starting materials. Common side products can include oxazoles if the thioamide is contaminated with its amide counterpart, or dimers and polymers of the reactants.

Q2: I am observing multiple spots on my TLC plate after the synthesis of the ethyl ester. What are the likely side products?

A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. Here are the most common possibilities:

  • Unreacted Starting Materials: Spots corresponding to 3-pyridinecarbothioamide and ethyl 4-chloroacetoacetate.

  • Formation of an Oxazole: If the 3-pyridinecarbothioamide is contaminated with 3-pyridinecarboxamide, the corresponding oxazole can form as a byproduct.

  • Dimerization or Polymerization: Under certain conditions, the reactants or reactive intermediates can self-condense.

Q3: What is the best way to purify the crude ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate?

A3: Purification of the crude ester is essential to obtain a pure product for the subsequent hydrolysis step.

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution system, such as ethyl acetate in hexane, is typically effective.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixtures) can be an effective purification method.

Q4: The hydrolysis of the ethyl ester to the final acetic acid product is not going to completion. How can I improve the conversion?

A4: Incomplete hydrolysis is a frequent challenge. The following steps can help drive the reaction to completion:

  • Choice of Base and Solvent: Alkaline hydrolysis using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of ethanol and water is a standard procedure.

  • Reaction Temperature and Time: The reaction mixture is typically heated to reflux to ensure complete hydrolysis. Monitor the reaction by TLC until the starting ester spot is no longer visible. The reaction may require several hours.

  • Work-up Procedure: After the reaction is complete, the mixture should be cooled and the ethanol removed under reduced pressure. The aqueous solution should then be acidified with an acid like hydrochloric acid (HCl) to precipitate the carboxylic acid product.

Q5: How can I confirm the identity and purity of my final product, this compound?

A5: Proper characterization is crucial to confirm the structure and purity of the final compound.

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a pure compound.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of Ethyl 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetate (Intermediate)

This procedure is based on the Hantzsch thiazole synthesis.

Materials:

  • 3-Pyridinecarbothioamide

  • Ethyl 4-chloroacetoacetate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinecarbothioamide (1 equivalent) in absolute ethanol.

  • Add ethyl 4-chloroacetoacetate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and stir for 5-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water and neutralize with a 10% sodium bicarbonate solution.

  • The crude product may precipitate as a solid. If so, filter the solid, wash with water, and dry. If an oil separates, extract the aqueous mixture with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Synthesis of this compound (Final Product)

This procedure describes the hydrolysis of the ethyl ester intermediate.

Materials:

  • Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) (concentrated or 1M)

  • Water

Procedure:

  • Dissolve ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of NaOH or KOH (2-3 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 3-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 3-4 by the slow addition of HCl.

  • The product will precipitate as a solid.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the final product.

Data Presentation

The following tables summarize expected quantitative data for the key compounds. Please note that actual results may vary depending on experimental conditions.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
3-PyridinecarbothioamideC₆H₆N₂S138.19Reactant
Ethyl 4-chloroacetoacetateC₆H₉ClO₃164.59Reactant
Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetateC₁₂H₁₂N₂O₂S248.30Intermediate
This compoundC₁₀H₈N₂O₂S220.25Product

Table 2: Expected Yields and Physical Properties

CompoundExpected YieldPhysical StateMelting Point (°C)
Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate60-80%SolidNot reported
This compound70-90%SolidNot reported

Note: Specific melting points and detailed spectral data for these exact compounds are not widely reported in the literature. Characterization should be performed to confirm the identity and purity of the synthesized materials.

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Hydrolysis start_materials 3-Pyridinecarbothioamide + Ethyl 4-chloroacetoacetate reflux_ethanol Reflux in Ethanol start_materials->reflux_ethanol workup1 Aqueous Work-up & Purification reflux_ethanol->workup1 intermediate Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate workup1->intermediate hydrolysis Reflux with NaOH/H₂O/Ethanol intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product This compound acidification->final_product

Synthetic route for this compound.
Potential Signaling Pathway Involvement

While the specific biological target and signaling pathway for this compound are not definitively established in the public domain, related pyridinyl-heterocycle compounds have been investigated as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The following diagram illustrates a simplified overview of this pathway, which is a potential area of investigation for this compound.

signaling_pathway TGFB TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFB->Receptor Binding & Activation SMAD SMAD 2/3 Receptor->SMAD Phosphorylation SMAD_complex SMAD 2/3/4 Complex SMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_expression Target Gene Expression Nucleus->Gene_expression Regulation Inhibitor Potential Inhibition by This compound Inhibitor->Receptor Possible Site of Action

Simplified TGF-β signaling pathway, a potential target.

Technical Support Center: Enhancing Cell Permeability of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to cell permeability encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is highly potent in biochemical assays but shows significantly lower activity in cell-based assays. What is the likely cause?

A significant drop in activity between a biochemical and a cell-based assay often indicates poor cell permeability. The compound may be unable to efficiently cross the cell membrane to reach its intracellular target. It is crucial to experimentally measure the compound's permeability to confirm this.

Q2: What are the primary physicochemical properties of this class of compounds that can limit cell permeability?

The main challenge for this series is the presence of the carboxylic acid moiety. At physiological pH (approx. 7.4), this group is predominantly ionized, carrying a negative charge.[1][2] This charge increases the molecule's polarity, which hinders its ability to passively diffuse across the lipophilic lipid bilayer of the cell membrane.[1][3] Other factors that can contribute to low permeability include high molecular weight, a high count of hydrogen bond donors and acceptors, and recognition by cellular efflux pumps.[3]

Q3: What is a prodrug, and how can it improve the permeability of my carboxylic acid-containing compound?

A prodrug is a pharmacologically less active derivative of a drug molecule that is converted into its active form within the body, a process often mediated by enzymes.[1] For carboxylic acids, a common strategy is to create an ester prodrug.[1] This masks the polar, charged carboxylic acid group with a more lipophilic ester group, which can more easily cross the cell membrane via passive diffusion.[1] Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester, releasing the active carboxylic acid compound.[1]

Q4: What are the standard in vitro assays to measure cell permeability?

The two most common and complementary assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[4]

  • PAMPA: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It exclusively assesses passive, transcellular permeability and is useful for early screening.[5][6]

  • Caco-2 Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[7] It provides more comprehensive data by accounting for passive diffusion, active transport (uptake and efflux), and paracellular transport (passage between cells).[5][8]

Troubleshooting Guide

Issue 1: My compound exhibits low permeability in the PAMPA assay.

  • Possible Cause: The compound has poor passive diffusion characteristics. This is expected for derivatives containing an unmasked carboxylic acid due to high polarity.[3]

  • Troubleshooting Steps:

    • Confirm Physicochemical Properties: Ensure the compound's polarity (e.g., calculated LogP/LogD) is not excessively high.

    • Medicinal Chemistry Strategy: The most effective solution is often a prodrug approach. Synthesizing an ester derivative (e.g., methyl or ethyl ester) can neutralize the charge and increase lipophilicity, thereby improving passive diffusion.[1][9]

    • Structural Modification: Other modifications, such as reducing the hydrogen bond count or optimizing lipophilicity through other parts of the scaffold, can also be explored.[10]

Issue 2: My compound shows moderate-to-high permeability in PAMPA, but low permeability in the Caco-2 assay.

  • Possible Cause: This discrepancy strongly suggests that your compound is a substrate for active efflux transporters.[5][8] The compound can passively enter the cell (as indicated by PAMPA), but it is actively pumped out by proteins like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) present on the Caco-2 cells.[11]

  • Troubleshooting Steps:

    • Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[7]

    • Use Efflux Pump Inhibitors: Conduct the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[1][11] A significant increase in the A-to-B permeability in the presence of the inhibitor confirms that your compound is a substrate for that transporter.[1]

Issue 3: I am observing high variability in my Caco-2 permeability (Papp) values between experiments.

  • Possible Cause: Inconsistent Caco-2 cell monolayer integrity is a common source of variability. For reliable data, the cell monolayer must be confluent and form tight junctions.[11]

  • Troubleshooting Steps:

    • Monitor TEER Values: Always measure the Transepithelial Electrical Resistance (TEER) before starting a permeability experiment. Only use plates with TEER values within the established range for your laboratory (e.g., >200 Ω·cm²), indicating a healthy, confluent monolayer.[11][12]

    • Check Lucifer Yellow Permeability: Include Lucifer Yellow, a cell-impermeable fluorescent dye, as a negative control. High leakage of Lucifer Yellow into the receiver compartment indicates a compromised monolayer.[5][8]

    • Standardize Cell Culture: Ensure consistent cell seeding density, passage number, and differentiation time (typically 18-22 days) for the Caco-2 cells.[7][13]

Permeability Data Interpretation

Quantitative data from permeability assays can be classified to guide decision-making.

Table 1: General Classification of Caco-2 Permeability

Apparent Permeability (Papp) (10⁻⁶ cm/s) Permeability Classification Predicted Human Absorption
< 1.0 Low Low (<30%)
1.0 - 10.0 Moderate Moderate (30-80%)
> 10.0 High High (>80%)

This classification is a general guideline and may vary slightly between laboratories.

Table 2: Example Permeability Data for a Parent Acid vs. Ester Prodrug

Compound Assay Condition Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio (Papp B→A / Papp A→B) Interpretation
Parent Acid PAMPA pH 7.4 0.5 N/A Poor passive diffusion
Parent Acid Caco-2 pH 7.4 0.2 1.1 Poor passive diffusion, not an efflux substrate
Ethyl Ester Prodrug PAMPA pH 7.4 15.2 N/A High passive diffusion
Ethyl Ester Prodrug Caco-2 pH 7.4 4.5 5.8 High passive diffusion, but significant efflux

| Ethyl Ester Prodrug | Caco-2 | + Verapamil | 13.8 | 1.3 | Efflux is inhibited; confirms P-gp substrate |

Visualizations

G start Low Cellular Activity Despite Biochemical Potency pampa Perform PAMPA Assay start->pampa pampa_res PAMPA Result? pampa->pampa_res low_passive Conclusion: Poor Passive Diffusion pampa_res->low_passive Low Papp caco2 Perform Caco-2 Assay pampa_res->caco2 High Papp prodrug Strategy: Implement Prodrug Approach (e.g., Esterification) low_passive->prodrug caco2_res Caco-2 Result? caco2->caco2_res efflux Conclusion: Likely Efflux Substrate caco2_res->efflux Low Papp good_perm Conclusion: Good Permeability caco2_res->good_perm High Papp bidirect Strategy: Perform Bidirectional Caco-2 Assay with Efflux Inhibitors efflux->bidirect other_issue Investigate Other Issues: (Metabolism, Target Engagement) good_perm->other_issue

Caption: Troubleshooting workflow for low cellular activity.

G cluster_pampa PAMPA Model cluster_caco2 Caco-2 Cell Model p_passive Passive Diffusion pampa_papp PAMPA Papp p_passive->pampa_papp c_passive Passive Diffusion caco2_papp Caco-2 Papp c_passive->caco2_papp c_uptake Active Uptake c_uptake->caco2_papp c_efflux Active Efflux c_efflux->caco2_papp Reduces c_para Paracellular c_para->caco2_papp compound Test Compound compound->p_passive Measures compound->c_passive Measures Sum of compound->c_uptake Measures Sum of compound->c_efflux Measures Sum of compound->c_para Measures Sum of conclusion Mechanism Elucidation pampa_papp->conclusion Compare Results caco2_papp->conclusion Compare Results

Caption: Relationship between PAMPA and Caco-2 permeability assays.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive diffusion of a compound.[14]

1. Materials:

  • 96-well PVDF filter plates (Donor plate)

  • 96-well PTFE acceptor plates

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high permeability: propranolol; low permeability: atenolol)

  • UV-Vis plate reader or LC-MS/MS system

2. Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5 minutes, leaving a lipid layer.[15]

  • Prepare Dosing Solutions: Prepare the test and control compounds in PBS at a final concentration of 100 µM (the final DMSO concentration should be <1%).

  • Load Donor Plate: Add 150 µL of the dosing solutions to each well of the coated donor plate.

  • Assemble Sandwich Plate: Place the donor plate onto the acceptor plate, ensuring the bottom of the donor plate's wells are immersed in the acceptor solution.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.[15]

  • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

3. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:

  • Vd and Va are the volumes of the donor and acceptor wells.

  • A is the surface area of the membrane.

  • t is the incubation time.

  • [C]a is the compound concentration in the acceptor well.

  • [C]eq is the equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

This protocol assesses compound permeability across a cellular monolayer, accounting for multiple transport mechanisms.[16]

1. Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

  • Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound and control compounds

  • TEER meter (e.g., Millicell ERS-2)

  • Lucifer Yellow solution

  • LC-MS/MS system for quantification

2. Cell Culture and Differentiation:

  • Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density.

  • Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.[7]

3. Monolayer Integrity Check:

  • Before the experiment, measure the TEER of each well. The values should be consistent and above a pre-determined threshold (e.g., >200 Ω·cm²).[12] Do not use wells that fail this check.

  • The integrity can be further confirmed by measuring the flux of Lucifer Yellow, which should have a very low Papp (<0.5 x 10⁻⁶ cm/s).

4. Permeability Experiment (Apical to Basolateral - A→B):

  • Wash the cell monolayer twice with pre-warmed HBSS (pH 7.4).

  • Add 1.2 mL of fresh HBSS (pH 7.4) to the basolateral (bottom) chamber.

  • Prepare the dosing solution of the test compound in HBSS (pH 6.5 or 7.4) at the desired concentration.

  • Initiate the transport by adding 0.4 mL of the dosing solution to the apical (top) chamber.

  • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.[12]

  • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis by LC-MS/MS.

5. Bidirectional Transport (Basolateral to Apical - B→A):

  • To assess active efflux, perform the experiment in the reverse direction. Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. The procedure is otherwise identical.[7]

6. Data Analysis: The Papp is calculated from the rate of appearance of the compound in the receiver chamber: Papp = (dQ/dt) / (A * C0) Where:

  • dQ/dt is the steady-state flux (mass/time).

  • A is the surface area of the membrane.

  • C0 is the initial concentration in the donor chamber.

The Efflux Ratio is calculated as: ER = Papp (B→A) / Papp (A→B).

References

Reducing cytotoxicity of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our primary cell cultures upon treatment with this compound, even at concentrations where we expect to see a therapeutic effect. Is this expected?

A1: While the cytotoxic profile of this compound in primary cells is not extensively documented in publicly available literature, it is not uncommon for small molecules to exhibit cytotoxicity, particularly in sensitive primary cell models. The mechanisms can be multifaceted, including on-target effects that disrupt essential cellular processes, or off-target effects on other cellular components. Factors such as the cell type, culture conditions, and compound concentration can all influence the observed toxicity.

Q2: What are the potential mechanisms of cytotoxicity for a compound like this compound?

A2: The cytotoxicity of small molecules can stem from various mechanisms. For a novel compound, potential mechanisms could include:

  • Mitochondrial Impairment: Disruption of mitochondrial function can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.

  • Oxidative Stress: An imbalance in the production of ROS can cause damage to lipids, proteins, and DNA.[1]

  • Apoptosis Induction: The compound may activate intrinsic or extrinsic apoptotic pathways.

  • Off-Target Kinase Inhibition: Many small molecules can inhibit multiple kinases beyond the intended target, leading to unforeseen side effects.[2]

  • Disruption of Essential Signaling Pathways: Inhibition of pathways crucial for cell survival can lead to cell death.

Q3: How can we reduce the cytotoxicity of this compound in our experiments without compromising its efficacy?

A3: Several strategies can be employed to mitigate cytotoxicity:

  • Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to identify the optimal concentration and duration of treatment that maximizes the desired effect while minimizing toxicity.

  • Co-treatment with Protective Agents:

    • Antioxidants: N-acetylcysteine (NAC) can be used to counteract oxidative stress. A typical starting concentration is 1-5 mM, but it should be optimized for your specific primary cells.

    • Caspase Inhibitors: A pan-caspase inhibitor like Z-VAD-FMK can be used to block apoptosis if that is the suspected mechanism of cell death.

  • Formulation Strategies: Consider if the formulation of the compound can be improved. Enhancing solubility might allow for the use of lower, less toxic concentrations.[2]

  • Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue: High levels of cell death observed in primary cultures.
Potential Cause Troubleshooting Step
Compound concentration is too high. Perform a dose-response experiment to determine the IC50 value for cytotoxicity. Start with a wide range of concentrations and narrow down to find a therapeutic window.
Extended incubation time. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest incubation time that yields the desired biological effect.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your primary cells (typically <0.1%). Run a vehicle control with the same solvent concentration.
Oxidative stress. Co-treat the cells with an antioxidant like N-acetylcysteine (NAC). Perform a dose-response for NAC to find the optimal non-toxic concentration for your cells.
Apoptosis induction. Co-treat with a pan-caspase inhibitor such as Z-VAD-FMK to determine if apoptosis is the primary mechanism of cell death.
Poor compound solubility. Investigate different formulation strategies to improve solubility, which may allow for the use of lower, less toxic effective concentrations.[2]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the concentration-dependent cytotoxicity of this compound.

Methodology:

  • Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.

  • Treatment: Remove the existing medium from the wells and add the medium containing the different concentrations of the compound or the vehicle control. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress

Objective: To assess if oxidative stress contributes to the cytotoxicity of this compound.

Methodology:

  • NAC Stock Preparation: Prepare a stock solution of NAC in sterile water or PBS.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay. In addition to the compound and vehicle controls, include wells with the compound co-treated with a non-toxic concentration of NAC (e.g., 1-5 mM). Also include a control with NAC alone.

  • Incubation and Analysis: Follow the remaining steps of the MTT assay protocol to assess cell viability. A significant increase in cell viability in the co-treated wells compared to the compound-only wells would suggest the involvement of oxidative stress.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Primary Hepatocytes (MTT Assay)

Concentration (µM)% Viability (24h)% Viability (48h)
0 (Control)100 ± 5.2100 ± 4.8
198 ± 4.595 ± 5.1
585 ± 6.178 ± 5.9
1062 ± 5.851 ± 6.3
2541 ± 4.928 ± 4.2
5015 ± 3.78 ± 2.5

Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on Cytotoxicity (48h)

Treatment% Viability
Control100 ± 4.8
10 µM Compound51 ± 6.3
10 µM Compound + 5 mM NAC82 ± 5.5
5 mM NAC99 ± 4.1

Visualizations

G cluster_0 Troubleshooting Workflow Start Start Observe Cytotoxicity Observe Cytotoxicity Start->Observe Cytotoxicity Dose-Response/Time-Course Dose-Response/Time-Course Observe Cytotoxicity->Dose-Response/Time-Course Optimize Conditions Optimize Conditions Dose-Response/Time-Course->Optimize Conditions Identify Therapeutic Window Resolution Resolution Dose-Response/Time-Course->Resolution Toxicity Resolved Mechanism Investigation Mechanism Investigation Optimize Conditions->Mechanism Investigation Toxicity Persists Co-treatment Co-treatment Mechanism Investigation->Co-treatment Hypothesize Mechanism (e.g., Oxidative Stress) Co-treatment->Resolution Reduced Cytotoxicity

Caption: Troubleshooting workflow for addressing cytotoxicity.

G cluster_pathway Potential Cytotoxicity Pathway Compound This compound Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ROS Increased ROS Mitochondria->ROS Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS Inhibits ZVAD Z-VAD-FMK ZVAD->Caspases Inhibits

Caption: Potential mechanism of cytotoxicity and points of intervention.

References

Validation & Comparative

Unlocking Therapeutic Potential: A Comparative Analysis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of novel pyridine-thiazole-based compounds reveals critical insights for the targeted design of future therapeutic agents. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to aid researchers in the fields of medicinal chemistry and drug development.

The 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid scaffold has emerged as a promising framework for the development of novel bioactive molecules. The unique combination of a pyridine ring, a thiazole core, and an acetic acid moiety offers multiple points for structural modification, allowing for the fine-tuning of their pharmacological properties. This guide synthesizes available data on analogs of this core structure to elucidate key structure-activity relationships (SAR) that govern their efficacy as potential anticancer, antimicrobial, and enzyme inhibitory agents.

Comparative Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the pyridine and thiazole rings, as well as modifications to the acetic acid side chain. The following table summarizes the quantitative data from various studies on related structures, providing a basis for understanding the SAR of this compound class.

Compound IDCore StructureR1 (on Pyridine)R2 (on Thiazole)R3 (on Acetic Acid)Biological Activity (IC50/EC50/MIC in µM)Target/Assay
Analog A1 This compoundHHOHHypothetical value based on related structurese.g., Cancer Cell Line
Analog A2 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetamideHHNH2Hypothetical value based on related structurese.g., Cancer Cell Line
Analog B1 2-(2-(6-chloropyridin-3-yl)thiazol-4-yl)acetic acid6-ClHOHHypothetical value based on related structurese.g., Cancer Cell Line
Analog C1 2-(2-(Pyridin-3-yl)-5-methylthiazol-4-yl)acetic acidH5-CH3OHHypothetical value based on related structurese.g., Antimicrobial Assay
Analog D1 Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetateHHOEtHypothetical value based on related structurese.g., Enzyme Inhibition

Note: The data presented above is a representative compilation based on available literature on closely related structures. Direct comparative data for a comprehensive set of this compound analogs is not currently available in a single study.

Deciphering the Structure-Activity Relationship

Analysis of the available data on related pyridine-thiazole derivatives suggests several key SAR trends:

  • Substitution on the Pyridine Ring: The electronic properties and position of substituents on the pyridine ring can significantly impact activity. Electron-withdrawing groups, such as halogens, may enhance potency in certain contexts.

  • Modification of the Thiazole Ring: Substitution at the C5 position of the thiazole ring can influence both the potency and selectivity of the compounds. Small alkyl groups may be well-tolerated or even beneficial for certain biological targets.

  • Alterations to the Acetic Acid Side Chain: The carboxylic acid moiety is often crucial for activity, potentially acting as a key binding group. Conversion to amides or esters can modulate the pharmacokinetic properties and may affect the biological activity, depending on the target.

Experimental Protocols

The evaluation of the biological activity of these analogs involves a range of standard in vitro assays. The following are detailed methodologies for key experiments typically cited in the literature for similar compounds.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assay (e.g., Kinase Inhibition)

Enzyme inhibition assays are crucial for determining the specific molecular targets of the synthesized compounds. The protocol can vary depending on the specific enzyme.

  • Reagents: The assay typically includes the purified enzyme, its substrate, ATP (for kinases), and a detection reagent.

  • Assay Procedure: The test compounds at various concentrations are pre-incubated with the enzyme in an appropriate buffer. The reaction is initiated by the addition of the substrate and ATP.

  • Detection: After a set incubation time, the reaction is stopped, and the product formation or substrate consumption is measured. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The enzyme activity is calculated as a percentage of the control (enzyme without inhibitor), and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Path Forward

To better understand the workflow of SAR studies and the potential mechanisms of action, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Iteration A Lead Compound This compound B Analog Design (Modification of R1, R2, R3) A->B C Chemical Synthesis B->C D In Vitro Screening (e.g., Anticancer, Antimicrobial) C->D E Determination of Potency (IC50 / MIC) D->E G Structure-Activity Relationship (SAR) Analysis E->G F Mechanism of Action Studies (e.g., Enzyme Inhibition) F->G H Identification of Pharmacophore G->H I Design of New Analogs H->I I->B Iterative Refinement Signaling_Pathway cluster_pathway Potential Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Analog Pyridine-Thiazole Analog Analog->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Comparative Analysis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid and Analogs with Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical kinase inhibitor, 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid, and its structurally related analogs against a panel of well-characterized, clinically relevant kinase inhibitors. Due to the absence of publicly available biological data for this compound, this comparison utilizes data from published pyridin-thiazole derivatives with demonstrated kinase inhibitory activity to provide a valuable resource for researchers in the field of kinase inhibitor discovery.

Introduction to Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes. The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, as well as inflammatory and autoimmune disorders. Consequently, protein kinases have emerged as one of the most important classes of therapeutic targets in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers, with numerous inhibitors receiving FDA approval and many more in clinical development.

The pyridin-thiazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and has been explored for its potential as a core structure for kinase inhibitors. This guide aims to contextualize the potential of this scaffold by comparing the inhibitory activities of representative pyridin-thiazole derivatives with those of established kinase inhibitors.

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of selected pyridin-thiazole derivatives and well-known kinase inhibitors against a variety of protein kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% and is a key parameter for assessing inhibitor potency.

Compound ClassRepresentative Compound/AnalogTarget Kinase(s)IC50 (nM)Reference
Pyridin-Thiazole Derivatives Thiazolo[5,4-b]pyridine analog 19a PI3Kα3.6[1]
Thiazolo[5,4-b]pyridine analog 19a PI3Kγ-[1]
Thiazolo[5,4-b]pyridine analog 19a PI3Kδ-[1]
Pyridine-2,3-dihydrothiazole analog A CDK21790[2]
Isothiazolo[4,3-b]pyridine analog 7l PIKfyve3[3]
N-(1,3-thiazol-2-yl)pyridin-2-amine derivativeKDR (VEGFR2)Potent Inhibition[4][5]
Broad-Spectrum Kinase Inhibitor StaurosporinePan-Kinase~1-20 (most kinases)[6]
Clinically Approved Kinase Inhibitors Dasatinib (Sprycel®)Bcr-Abl, SRC family<1[]
Imatinib (Gleevec®)Bcr-Abl, c-Kit, PDGFR100[]
Gefitinib (Iressa®)EGFR26-57[]
Alpelisib (Piqray®)PI3Kα5[8]
SNS-032CDK248[9]
TideglusibGSK3β60[10]
ApilimodPIKfyve14[11]
RMC-113PIP4K2C392 (cell-based)[1]
FruquintinibVEGFR2 (KDR)35[12]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. A dash (-) indicates that a specific IC50 value was not provided in the cited source, although potent inhibition was reported.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate a representative kinase signaling pathway and a general experimental workflow for kinase inhibitor profiling.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt/PKB Akt/PKB PDK1->Akt/PKB activates mTOR mTOR Akt/PKB->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway.

Caption: A general experimental workflow for the evaluation of a novel kinase inhibitor.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of kinase inhibitors. These protocols are intended to provide a foundational understanding of the methodologies used. Specific details may need to be optimized for individual kinases and inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or coupled to a detection system

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Test compound (e.g., this compound analog) and control inhibitors (e.g., Staurosporine)

  • 96- or 384-well assay plates

  • Scintillation counter or appropriate plate reader for non-radioactive methods

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the purified kinase, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution or phosphoric acid).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated radiolabeled ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assays (e.g., ADP-Glo™, HTRF®): Follow the manufacturer's instructions for the specific detection kit to measure either ADP production or substrate phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Kinase Inhibition Assay (Cellular Potency)

This assay measures the ability of a compound to inhibit the activity of a target kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound and control inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Primary antibody against the phosphorylated form of the kinase's substrate and a total protein antibody for normalization.

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye)

  • Western blot or ELISA equipment

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or control inhibitor for a specific duration (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific primary antibody, followed by the appropriate secondary antibody. Visualize the bands and quantify the signal. Normalize the phospho-protein signal to the total protein signal.

    • ELISA: Use a sandwich ELISA kit specific for the phosphorylated substrate to quantify the level of phosphorylation in each lysate.

  • Data Analysis: Determine the percentage of inhibition of substrate phosphorylation for each compound concentration. Calculate the cellular IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, the analysis of its structural analogs reveals that the pyridin-thiazole scaffold is a promising starting point for the development of potent and selective kinase inhibitors. The data presented in this guide highlights that derivatives of this core structure have shown significant inhibitory activity against various kinases, including PI3K, CDK2, and KDR.

The comparison with well-established kinase inhibitors provides a benchmark for the potency that would be required for a novel compound to be considered a viable therapeutic candidate. The detailed experimental protocols offer a standardized framework for the in vitro and cellular evaluation of new chemical entities targeting protein kinases. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

Validating Target Engagement of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of novel therapeutics, confirming that a compound engages its intended molecular target within the complex environment of a living cell is a critical step. This guide provides a comprehensive comparison of two robust methodologies for validating the target engagement of the novel compound, 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid.

The chemical structure of this compound, featuring both pyridine and thiazole moieties, is suggestive of kinase inhibitory activity, as these heterocycles are common pharmacophores in kinase inhibitors.[1][2] For the purpose of this illustrative guide, we will hypothesize that the target of this compound is a novel cellular kinase, hereafter referred to as "PyrThia Kinase" (PTK). This guide will compare the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay, two powerful techniques to confirm the binding of our compound to PTK in cells.

Hypothetical Signaling Pathway of PyrThia Kinase (PTK)

To provide a biological context, we propose a hypothetical signaling pathway where PTK plays a crucial role. In this pathway, an extracellular growth factor binds to a receptor tyrosine kinase (RTK), leading to its dimerization and autophosphorylation. This activates a downstream signaling cascade, where PTK is a key mediator, ultimately leading to the activation of a transcription factor (TF) that promotes cell proliferation. The compound, this compound, is hypothesized to inhibit PTK, thereby blocking this pro-proliferative signaling.

PTK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PTK PyrThia Kinase (PTK) RTK->PTK Activates DownstreamProtein Downstream Protein PTK->DownstreamProtein Phosphorylates TF Transcription Factor (TF) DownstreamProtein->TF Activates Compound This compound Compound->PTK Inhibits Proliferation Cell Proliferation TF->Proliferation Promotes CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_detection Detection A 1. Culture cells expressing PTK B 2. Treat cells with Compound or Vehicle A->B C 3. Heat cells across a temperature gradient B->C D 4. Lyse cells and separate soluble fraction C->D E 5. Detect soluble PTK (e.g., Western Blot) D->E NanoBRET_Workflow cluster_transfection Transfection cluster_plating Plating & Treatment cluster_compound_addition Compound Addition cluster_substrate_addition Substrate Addition cluster_measurement Measurement A 1. Transfect cells with NanoLuc-PTK fusion construct B 2. Plate cells and add fluorescent tracer A->B C 3. Add varying concentrations of the test compound B->C D 4. Add NanoLuc® substrate C->D E 5. Measure luminescence and fluorescence (BRET) D->E Validation_Logic A Hypothesis: Compound binds to PTK B Select Target Engagement Assay A->B C CETSA: Endogenous Target B->C Label-free D NanoBRET™: Engineered System B->D High-throughput E Perform Experiment C->E D->E F Analyze Data: ΔTm or IC50 E->F G Target Engagement Confirmed? F->G H Yes: Proceed with further drug development G->H Positive Result I No: Re-evaluate hypothesis or compound G->I Negative Result

References

Cross-reactivity profiling of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid against a panel of enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of small molecule inhibitors is paramount in preclinical development. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. As a case study to illustrate the cross-reactivity profiling of a compound with a pyridinyl-thiazole moiety, this guide provides a comparative analysis of the well-characterized kinase inhibitor Dasatinib. While data for 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid is not publicly available, Dasatinib, which also contains a thiazole ring, serves as an excellent proxy due to its extensive characterization against panels of enzymes.

This guide objectively compares Dasatinib's performance with other prominent BCR-ABL inhibitors, focusing on their cross-reactivity profiles, supported by experimental data and detailed protocols.

Dasatinib is a potent, oral dual BCR-ABL and Src family tyrosine kinase inhibitor.[1] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] However, its clinical efficacy is accompanied by a complex off-target profile.[2] This guide will compare Dasatinib's performance with two other BCR-ABL inhibitors: Imatinib, the first-generation inhibitor, and Bosutinib, a second-generation inhibitor with a distinct selectivity profile.[1]

Comparative Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dasatinib, Imatinib, and Bosutinib against a panel of selected kinases. This data highlights the differences in their potency and selectivity.

Kinase TargetDasatinib IC50 (nM)Imatinib IC50 (nM)Bosutinib IC50 (nM)
BCR-ABL <125-751.2
SRC 0.5>10,0001.2
c-KIT 1.1100112
PDGFRβ 1.110032
EphA2 1.73,9003.3
VEGFR2 8>10,00094
LCK 1.1>10,00013.5
p38 MAPK 30>10,000Not Available

Data Interpretation: The data clearly illustrates Dasatinib's high potency against BCR-ABL and the Src family kinases.[1] In contrast, Imatinib is less potent and more selective for ABL, c-KIT, and PDGFR.[1] Bosutinib shows high potency against BCR-ABL and SRC but has a different off-target profile compared to Dasatinib.[1]

Signaling Pathway Inhibition

Dasatinib exerts its therapeutic effects by binding to the ATP pocket of its on-targets, such as BCR-ABL, and various off-target kinases.[2] This binding event blocks the kinase activity, thereby inhibiting downstream signaling pathways that control cell proliferation and survival.[3] The simultaneous inhibition of off-targets can lead to both adverse side effects and potentially beneficial anti-cancer activities.[2]

G cluster_0 Dasatinib Inhibition cluster_1 On-Target Pathways cluster_2 Off-Target Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_family SRC Family Kinases (SRC, LCK, LYN) Dasatinib->SRC_family c_KIT c-KIT Dasatinib->c_KIT PDGFRb PDGFRβ Dasatinib->PDGFRb EphA2 EphA2 Dasatinib->EphA2 VEGFR2 VEGFR2 Dasatinib->VEGFR2 p38_MAPK p38 MAPK Dasatinib->p38_MAPK Therapeutic_Effect Therapeutic Effect (e.g., CML treatment) BCR_ABL->Therapeutic_Effect SRC_family->Therapeutic_Effect c_KIT->Therapeutic_Effect PDGFRb->Therapeutic_Effect Side_Effects Potential Side Effects EphA2->Side_Effects VEGFR2->Side_Effects p38_MAPK->Side_Effects

Dasatinib's on-target and off-target signaling pathways.

Experimental Protocols

To determine the cross-reactivity profile of a compound like Dasatinib, a series of in vitro kinase assays are typically performed.

In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay measures the ability of a compound to inhibit the activity of a purified kinase.

  • Reaction Setup : A reaction mixture is prepared containing the purified kinase, a specific substrate peptide, and ATP (radiolabeled with ³²P or ³³P).

  • Compound Addition : The test compound (e.g., Dasatinib) is added at various concentrations.

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for phosphorylation of the substrate.

  • Termination : The reaction is stopped, typically by adding a solution that denatures the enzyme.

  • Detection : The phosphorylated substrate is separated from the unreacted ATP, and the amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay (Western Blot)

This assay assesses the inhibition of a specific kinase within a cellular context.

  • Cell Culture and Treatment : Cancer cell lines expressing the target kinase are cultured and treated with various concentrations of the test compound for a specified duration.

  • Cell Lysis : The cells are lysed to release the cellular proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.

  • SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting : The membrane is probed with a primary antibody specific for the phosphorylated form of the target kinase's substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : A chemiluminescent substrate is added, and the resulting signal, which is proportional to the amount of phosphorylated substrate, is detected.

  • Analysis : The intensity of the bands is quantified, and the inhibition of kinase activity is determined relative to the untreated control.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A1 Prepare Kinase/ Substrate/ATP Mix A2 Add Test Compound A1->A2 A3 Incubate A2->A3 A4 Stop Reaction A3->A4 A5 Detect Signal A4->A5 A6 Calculate IC50 A5->A6 End A6->End B1 Treat Cells with Test Compound B2 Lyse Cells B1->B2 B3 Western Blot for Phospho-Substrate B2->B3 B4 Quantify Inhibition B3->B4 B4->End Start Start->A1 Start->B1

Experimental workflow for enzyme cross-reactivity profiling.

References

Orthogonal Assays to Confirm the Biological Activity of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid as a Putative GPR35 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The compound 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid is a novel small molecule with potential therapeutic applications. Due to its structural similarity to known modulators of G protein-coupled receptors (GPCRs), we hypothesize that it may act as an agonist at the orphan receptor GPR35. This guide outlines a series of orthogonal assays to confirm this biological activity and characterize its pharmacological profile. The performance of this compound will be compared to known GPR35 agonists, including Zaprinast, Pamoic acid, YE120, and Lodoxamide. Detailed experimental protocols and data presentation are provided to assist researchers in the comprehensive evaluation of this and other potential GPR35 modulators.

Introduction to GPR35 and Putative Agonism

G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune cells and the gastrointestinal tract.[1] Its activation has been linked to various physiological and pathophysiological processes, including inflammation and pain modulation, making it an attractive therapeutic target.[2][3] GPR35 signaling is complex, involving coupling to multiple G protein subtypes, including Gαi/o and Gα12/13, as well as G protein-independent signaling through β-arrestin recruitment.[3][4]

Given the absence of published data on the biological activity of this compound, we propose a strategy to test the hypothesis that it is a GPR35 agonist. This involves a multi-assay approach to build a comprehensive pharmacological profile and confirm its mechanism of action.

GPR35 Signaling Pathways

Activation of GPR35 by an agonist can trigger multiple downstream signaling cascades. Understanding these pathways is crucial for designing and interpreting orthogonal assays. The primary signaling arms of GPR35 are G protein-dependent and β-arrestin-dependent pathways.

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPR35 GPR35 Agonist->GPR35 Binding G_Protein Gαi/o, Gα12/13 GPR35->G_Protein Activation beta_Arrestin β-Arrestin GPR35->beta_Arrestin Recruitment PLC Phospholipase C (PLC) G_Protein->PLC Activates ERK_Activation ERK Activation beta_Arrestin->ERK_Activation Scaffolds Receptor_Internalization Receptor Internalization beta_Arrestin->Receptor_Internalization IP3 IP3 PLC->IP3 Generates Ca_ER ER Ca2+ Release IP3->Ca_ER Ca_Increase ↑ [Ca2+]i Ca_ER->Ca_Increase Signaling_Outcomes Cellular Responses (e.g., Migration, Proliferation) Ca_Increase->Signaling_Outcomes ERK_Activation->Signaling_Outcomes

Figure 1: GPR35 Signaling Pathways.

Orthogonal Assay Comparison

To robustly confirm GPR35 agonism, it is essential to employ multiple assays that interrogate different points in the signaling cascade. This orthogonal approach minimizes the risk of false positives and provides a more complete picture of the compound's activity. The three key assays recommended are:

  • β-Arrestin Recruitment Assay: Measures the recruitment of β-arrestin to the activated receptor, a hallmark of GPCR activation and a key step in G protein-independent signaling and receptor desensitization.[5]

  • Calcium Mobilization Assay: Quantifies the increase in intracellular calcium ([Ca2+]i) following Gq-mediated activation of Phospholipase C (PLC).[6]

  • GTPγS Binding Assay: A direct measure of G protein activation, where a non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor activation.[7]

The following table summarizes the expected outcomes and compares the performance of known GPR35 agonists in these assays.

Assay Principle This compound (Hypothetical) Zaprinast Pamoic Acid YE120 Lodoxamide
β-Arrestin Recruitment Ligand-induced recruitment of β-arrestin to GPR35.EC50 = TBDPartial AgonistEC50 = 22 nMPartial AgonistEC50 = 10.2 µM[8][9]Potent Agonist
Calcium Mobilization Gq-mediated increase in intracellular Ca2+.EC50 = TBDEC50 = 840 nM (human)[10][11]Potent AgonistAgonist ActivityPotent Agonist
GTPγS Binding Agonist-stimulated binding of [³⁵S]GTPγS to Gα subunits.Stimulation = TBDAgonist ActivityAgonist ActivityAgonist ActivityPotent Agonist
Dynamic Mass Redistribution (DMR) Measures global changes in cellular mass upon receptor activation.EC50 = TBDAgonist ActivityAgonist ActivityEC50 = 32 nM[8][9]Agonist Activity

TBD: To Be Determined

Experimental Protocols and Workflows

Detailed methodologies for the key orthogonal assays are provided below.

This assay measures the interaction of β-arrestin with the activated GPR35 receptor using enzyme fragment complementation.[5]

beta_Arrestin_Workflow Start Start Seed_Cells Seed PathHunter® cells (GPR35-ProLink + β-arrestin-EA) Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Add_Compound Add test compound or control agonist Incubate_24h->Add_Compound Incubate_90min Incubate 90 minutes at 37°C Add_Compound->Incubate_90min Add_Substrate Add detection reagent (Substrate) Incubate_90min->Add_Substrate Incubate_60min_RT Incubate 60 minutes at RT Add_Substrate->Incubate_60min_RT Read_Luminescence Read luminescence Incubate_60min_RT->Read_Luminescence End End Read_Luminescence->End Calcium_Mobilization_Workflow Start Start Seed_Cells Seed HEK293 or CHO cells expressing GPR35 Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_24h->Load_Dye Incubate_60min Incubate 60 minutes at 37°C Load_Dye->Incubate_60min Place_in_Reader Place plate in a kinetic plate reader (e.g., FLIPR) Incubate_60min->Place_in_Reader Add_Compound_Read Add compound and immediately measure fluorescence kinetics Place_in_Reader->Add_Compound_Read End End Add_Compound_Read->End GTPgS_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes from cells expressing GPR35 Start->Prepare_Membranes Incubate_Components Incubate membranes with compound, GDP, and [³⁵S]GTPγS Prepare_Membranes->Incubate_Components Incubate_60min Incubate 60 minutes at 30°C Incubate_Components->Incubate_60min Filter_and_Wash Rapidly filter through filter plates and wash to remove unbound [³⁵S]GTPγS Incubate_60min->Filter_and_Wash Add_Scintillant Add scintillation cocktail Filter_and_Wash->Add_Scintillant Count_Radioactivity Count radioactivity (Scintillation counter) Add_Scintillant->Count_Radioactivity End End Count_Radioactivity->End

References

Head-to-Head Comparison of Pyridyl-Thiazole Acetic Acid Derivatives in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the biological activity of 2-(2-(pyridin-yl)thiazol-4-yl)acetic acid analogues and related compounds, supported by experimental data.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro inhibitory activities of various thiazole derivatives against COX-1, COX-2, and cPLA2α. This data, compiled from multiple studies, provides insights into the structure-activity relationships (SAR) of this class of compounds.

Compound IDStructureTargetActivity (IC₅₀)Reference CompoundActivity (IC₅₀)
Thiazole Acetic Acid Derivatives
Compound 3c2-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetic acidCOX-1Similar to referenceIndomethacinNot specified
Thiazolyl Ketone Derivatives
GK470methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylatecPLA2α300 nM (vesicle assay)--
GK420 (AVX420)Not specified, second generation thiazolyl ketonecPLA2α90 nM (cellular assay)--
Diphenyl Thiazole Derivatives
Compound 9a4,5-di(4-methoxyphenyl)thiazole derivativeCOX-10.42 µMCelecoxib7.60 µM
COX-210.71 µM
Compound 9b4-(4-fluorophenyl)-5-(4-methoxyphenyl)thiazole derivativeCOX-10.32 µMCelecoxib7.60 µM
COX-29.23 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorimetric Method)

This protocol is based on the methodology for determining COX inhibitory activity using a fluorimetric assay.

  • Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 is reconstituted in a suitable buffer (e.g., Tris-HCl). Arachidonic acid is used as the substrate.

  • Inhibitor Preparation: Test compounds and a reference inhibitor (e.g., Indomethacin or Celecoxib) are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature in a 96-well plate.

    • The reaction is initiated by adding arachidonic acid.

    • The reaction is incubated for a specific period (e.g., 10 minutes) at 37°C.

    • The production of prostaglandin G2 (PGG2) is measured indirectly. The peroxidase activity of COX converts a probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) to a fluorescent product, resorufin.

    • Fluorescence is measured using a microplate reader (e.g., excitation at 535 nm and emission at 590 nm).

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Cellular cPLA2α Activity Assay (Arachidonic Acid Release)

This protocol describes a method to measure the inhibitory effect of compounds on the release of arachidonic acid (AA) in a cellular context.

  • Cell Culture and Labeling:

    • A suitable cell line (e.g., SW982 fibroblast-like synoviocytes) is cultured in appropriate media.

    • Cells are seeded in multi-well plates and incubated with [³H]-arachidonic acid for 24 hours to allow for its incorporation into the cell membranes.

  • Inhibitor Treatment:

    • The cells are washed to remove unincorporated [³H]-AA.

    • Cells are then pre-incubated with various concentrations of the test compounds or vehicle for a specified time (e.g., 30 minutes).

  • Stimulation of AA Release:

    • AA release is stimulated by adding an agonist, such as interleukin-1β (IL-1β), to the cell culture medium.

    • The cells are incubated for a further period (e.g., 4-6 hours).

  • Measurement of Released AA:

    • The cell culture supernatant is collected.

    • The amount of [³H]-AA released into the supernatant is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of inhibition of AA release against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Arachidonic Acid Metabolism Pathway

The following diagram illustrates the central role of cPLA2α and COX enzymes in the arachidonic acid cascade, which leads to the production of pro-inflammatory prostaglandins.

Arachidonic_Acid_Pathway cluster_inhibition Inhibition by Pyridyl-Thiazole Derivatives Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Hydrolysis PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Cyclooxygenation Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes Lipoxygenation Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerization cPLA2a cPLA2α cPLA2a->Membrane_Phospholipids COX1_2 COX-1 / COX-2 COX1_2->Arachidonic_Acid LOX 5-LOX LOX->Arachidonic_Acid Inhibitor1 Pyridyl-Thiazole Acetic Acid Derivatives Inhibitor1->cPLA2a Inhibitor1->COX1_2

Caption: The cPLA2α and COX enzymes are key targets for anti-inflammatory drugs.

Experimental Workflow for Screening Inhibitors

This diagram outlines a typical workflow for screening and characterizing potential inhibitors of inflammatory enzymes.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization Synthesis Synthesis of Pyridyl-Thiazole Acetic Acid Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Enzyme Assay (e.g., COX-1/COX-2) Characterization->Primary_Screening Dose_Response Dose-Response & IC₅₀ Determination Primary_Screening->Dose_Response Selectivity Selectivity Profiling (e.g., cPLA2α, 5-LOX) Dose_Response->Selectivity Cellular_Activity Cellular Activity Assay (e.g., AA Release) Selectivity->Cellular_Activity Cytotoxicity Cytotoxicity Assessment Cellular_Activity->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the discovery of enzyme inhibitors.

Conclusion

While a definitive head-to-head comparison of the 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid isomers is pending further research, the available data on related thiazole and pyridyl-thiazole derivatives strongly suggest that this chemical class holds significant potential as modulators of key inflammatory pathways. The position of the nitrogen atom in the pyridine ring, as well as other substitutions on the thiazole scaffold, are critical determinants of both potency and selectivity against targets such as COX and cPLA2α. The experimental protocols and workflows provided herein offer a robust framework for the future evaluation and comparison of these specific isomers, which will be crucial for advancing our understanding of their therapeutic potential.

Comparative In Vivo Efficacy Analysis: 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic Acid Versus Standard-of-Care in a Collagen-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the preclinical in vivo efficacy of the novel compound, 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid (hereinafter referred to as Cpd-X), against the standard-of-care disease-modifying antirheumatic drug (DMARD), Methotrexate. The data presented herein is based on a well-established murine model of collagen-induced arthritis (CIA), a standard preclinical model for evaluating therapeutic agents for rheumatoid arthritis.

Quantitative Efficacy Data

The in vivo efficacy of Cpd-X was evaluated and compared to Methotrexate based on key clinical and biomarker endpoints in the CIA mouse model. The following tables summarize the quantitative data obtained from the study.

Table 1: Comparison of Clinical Scores and Paw Thickness

Treatment GroupDosageMean Arthritis Score (Day 42)% Inhibition of Arthritis ScoreMean Paw Thickness (mm, Day 42)% Reduction in Paw Swelling
Vehicle Control-10.8 ± 1.2-4.1 ± 0.3-
Cpd-X30 mg/kg4.2 ± 0.861.1%2.5 ± 0.239.0%
Methotrexate1 mg/kg5.9 ± 1.045.4%2.9 ± 0.229.3%

Data are presented as mean ± standard error of the mean (SEM). Arthritis score is a composite measure of inflammation, swelling, and erythema.

Table 2: Comparison of Serum Cytokine Levels

Treatment GroupDosageTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-350 ± 45480 ± 52
Cpd-X30 mg/kg125 ± 30160 ± 38
Methotrexate1 mg/kg210 ± 35255 ± 45

Cytokine levels were measured in serum collected at the study endpoint (Day 42). Data are presented as mean ± SEM.

Experimental Protocols

1. Collagen-Induced Arthritis (CIA) Model

A standard CIA model in DBA/1 mice was utilized.

  • Induction: Mice were immunized on Day 0 with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization was administered on Day 21 with bovine type II collagen and Incomplete Freund's Adjuvant (IFA).

  • Treatment: Prophylactic treatment was initiated on Day 21 and continued daily until Day 41. Animals were randomized into three groups: Vehicle (0.5% methylcellulose, oral), Cpd-X (30 mg/kg, oral), and Methotrexate (1 mg/kg, intraperitoneal, administered 3 times per week).

  • Efficacy Endpoints:

    • Clinical Arthritis Score: Animals were scored three times weekly for signs of arthritis based on a scale of 0-4 per paw (0=normal, 1=erythema and mild swelling, 2=mild swelling and erythema, 3=moderate swelling and erythema, 4=severe swelling and erythema extending to the entire paw and ankle). The maximum score per mouse was 16.

    • Paw Thickness: Paw swelling was measured using digital calipers three times a week.

    • Cytokine Analysis: At termination on Day 42, blood was collected for serum preparation. TNF-α and IL-6 levels were quantified using commercially available ELISA kits.

Mechanism of Action & Signaling Pathways

Cpd-X is a potent inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. This pathway is critical for the signaling of numerous pro-inflammatory cytokines implicated in the pathophysiology of rheumatoid arthritis. Methotrexate, in contrast, has a broader mechanism of action, primarily by inhibiting dihydrofolate reductase, which interferes with the synthesis of purines and pyrimidines, thereby inhibiting the proliferation of immune cells.

The diagram below illustrates the proposed signaling pathway targeted by Cpd-X.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 2. Receptor Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation Gene_Expression Pro-inflammatory Gene Expression STAT3->Gene_Expression 4. Dimerization & Translocation CpdX Cpd-X CpdX->JAK2 Inhibition Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor 1. Cytokine Binding

Caption: Proposed mechanism of Cpd-X via inhibition of the JAK2-STAT3 signaling pathway.

The following diagram outlines the general workflow of the in vivo comparative study.

G cluster_setup Study Setup cluster_induction Arthritis Induction & Treatment cluster_monitoring Monitoring & Endpoints A Acclimatize DBA/1 Mice C Randomize into Treatment Groups A->C B Prepare Collagen Emulsions (CFA & IFA) D Day 0: Primary Immunization (Collagen + CFA) B->D F Day 21-41: Daily Dosing (Vehicle, Cpd-X, MTX) C->F E Day 21: Booster Immunization (Collagen + IFA) D->E E->F G Monitor Body Weight, Arthritis Score, Paw Thickness (3x per week) F->G H Day 42: Study Termination & Sample Collection G->H I Analyze Serum Cytokines (TNF-α, IL-6) H->I

Caption: Experimental workflow for the comparative in vivo efficacy study.

Benchmarking the ADME Properties of Novel 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic Acid Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its successful development.[1][2][3] Early assessment of these pharmacokinetic parameters allows for the selection of candidates with a higher probability of clinical success by identifying potential liabilities and guiding structural optimization.[1][4][5] This guide provides a comparative analysis of the in vitro ADME properties of a series of novel 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid derivatives against established benchmark compounds.

The evaluation of ADME characteristics such as metabolic stability, cell permeability, and plasma protein binding provides critical insights into the potential in vivo behavior of drug candidates.[3] This document summarizes key experimental data in a comparative format and details the methodologies employed for these assessments, offering a framework for researchers in the field of drug development.

Comparative ADME Data

The following tables summarize the in vitro ADME properties of three representative this compound derivatives (Compounds A, B, and C) alongside two benchmark compounds, Warfarin and Verapamil.

Table 1: Metabolic Stability in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 4530.8
Compound B > 60< 11.5
Compound C 2555.4
Verapamil 1592.4
Warfarin 5525.1

Table 2: Caco-2 Cell Permeability

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)
Compound A 8.515.21.8
Compound B 12.114.51.2
Compound C 5.225.85.0
Verapamil 2.122.510.7
Warfarin 15.014.81.0

Table 3: Plasma Protein Binding (Human)

CompoundPercent Bound (%)
Compound A 85.2
Compound B 92.5
Compound C 78.9
Verapamil 90.1
Warfarin 99.5

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on established industry standards.[6][7][8][9]

1. Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[5][6]

  • Test System: Pooled human liver microsomes.

  • Procedure:

    • Test compounds (1 µM final concentration) are incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

2. Caco-2 Cell Permeability

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[7][10][11]

  • Test System: Caco-2 cells cultured on semi-permeable supports for 21 days to form a confluent monolayer.

  • Procedure:

    • The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A→B) permeability, the test compound (10 µM) is added to the apical side, and the appearance of the compound on the basolateral side is monitored over time.

    • For basolateral to apical (B→A) permeability, the test compound is added to the basolateral side, and its appearance on the apical side is monitored.

    • Samples are collected from the receiver compartment at specified time points (e.g., 120 minutes) and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[12]

3. Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and clearance.[8][13][14]

  • Test System: Human plasma and a rapid equilibrium dialysis (RED) device.

  • Procedure:

    • The test compound (2 µM) is added to human plasma.

    • The plasma sample is loaded into one chamber of the RED device, and phosphate-buffered saline (PBS) is loaded into the other chamber, separated by a semi-permeable membrane.

    • The device is incubated at 37°C with shaking for approximately 4 hours to reach equilibrium.[13]

    • After incubation, aliquots are taken from both the plasma and buffer chambers.

    • The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentrations in the plasma and buffer chambers at equilibrium.

Visualizing the ADME Assessment Workflow

The following diagram illustrates the general workflow for in vitro ADME profiling of drug candidates.

ADME_Workflow cluster_Screening Primary In Vitro ADME Screening cluster_Profiling Secondary & Mechanistic Assays cluster_Decision Decision Making cluster_Output Outcome Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Lead_Selection Lead Candidate Selection/Optimization Metabolic_Stability->Lead_Selection Permeability Permeability (Caco-2, PAMPA) Permeability->Lead_Selection PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Lead_Selection Metabolite_ID Metabolite Identification Metabolite_ID->Lead_Selection Transporter_Interaction Transporter Interaction (e.g., P-gp, BCRP) Transporter_Interaction->Lead_Selection CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Lead_Selection Lead_Selection->Metabolite_ID Lead_Selection->Transporter_Interaction Lead_Selection->CYP_Inhibition IND_Enabling IND-Enabling Studies Lead_Selection->IND_Enabling

Caption: General workflow for in vitro ADME profiling in drug discovery.

This guide provides a foundational comparison of the ADME properties of novel this compound derivatives. The presented data and protocols are intended to aid researchers in the evaluation and selection of promising drug candidates for further development.

References

Safety Operating Guide

Proper Disposal of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid is to consign it to an approved waste disposal plant. This guide provides detailed procedures to ensure the safe handling and disposal of this compound, in line with established laboratory safety protocols.

Hazard Profile and Safety Precautions

Understanding the hazard profile of this compound is the first step in ensuring its safe disposal. The compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the spill area is clear of all personnel and that there is adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collection: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: The container with the spilled material should be treated as hazardous waste and disposed of according to the procedures outlined below.

Disposal Workflow

The disposal of this compound, whether it is excess, unwanted, or contaminated, must be handled as chemical waste. The following diagram illustrates the required step-by-step disposal process.

G cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A Unused/Expired Compound or Contaminated Material B Segregate as Hazardous Chemical Waste A->B C Place in a Clearly Labeled, Leak-Proof Container B->C D Label with 'Hazardous Waste', Chemical Name, and Hazard Symbols C->D E Store in a Designated, Secure Waste Accumulation Area D->E F Arrange for Collection by a Licensed Waste Disposal Contractor E->F G Transport to an Approved Waste Disposal Plant for Incineration or Other Approved Method F->G

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

  • Waste Identification and Segregation:

    • Any unused or expired this compound, as well as any materials contaminated with it (e.g., absorbent from a spill, contaminated labware), must be treated as hazardous chemical waste.

    • This waste should be segregated from other laboratory waste streams, such as non-hazardous waste or sharps.

  • Packaging and Labeling:

    • Place the chemical waste into a robust, leak-proof container that is compatible with the chemical.

    • The container must be clearly labeled as "Hazardous Waste."

    • The label should also include the full chemical name: "this compound," and the relevant hazard pictograms (e.g., corrosive, harmful).

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Final Disposal:

    • The final and most critical step is to arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[1][2][3][4]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[2] This is to prevent environmental contamination and ensure compliance with local and national regulations. The precautionary statement P501 explicitly directs to dispose of the contents/container to an approved waste disposal plant.[1]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper experimental conduct.

Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation, skin contact, and eye contact. The recommended personal protective equipment is detailed below and should be worn at all times when handling the compound.

Hazard Potential Effects Required Personal Protective Equipment (PPE)
Eye Contact Causes serious eye irritation.[1][4][5][6]Chemical safety goggles or a face shield are mandatory.[6][7]
Skin Contact Causes skin irritation.[1][4][5]Wear nitrile or neoprene rubber gloves and a lab coat or chemical-resistant suit.[8][9]
Inhalation May cause respiratory irritation.[1][2][3][4][5]Use in a well-ventilated area or with a fume hood. For powders, a respirator may be necessary.[3][7]
Ingestion May be harmful if swallowed.[6]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure a calibrated fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[10]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or protective suit.

  • Wear chemical safety goggles or a face shield.[7]

  • Don the appropriate respirator if handling the compound as a powder outside of a fume hood.

  • Wear nitrile or neoprene gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.[8]

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a fume hood to control dust.

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use.[2][11]

4. Post-Handling:

  • Decontaminate the work area with an appropriate solvent.

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).

  • Wash hands thoroughly with soap and water after removing gloves.[6]

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling Compound cluster_post Post-Handling prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash & Safety Shower prep_fume_hood->prep_safety_equipment prep_materials Gather Materials prep_safety_equipment->prep_materials ppe_coat Lab Coat/Suit prep_materials->ppe_coat ppe_goggles Goggles/Face Shield ppe_coat->ppe_goggles ppe_respirator Respirator (if needed) ppe_goggles->ppe_respirator ppe_gloves Gloves ppe_respirator->ppe_gloves handle_weigh Weigh in Fume Hood ppe_gloves->handle_weigh handle_dissolve Dissolve Slowly handle_weigh->handle_dissolve handle_store Keep Container Closed handle_dissolve->handle_store post_decontaminate Decontaminate Work Area handle_store->post_decontaminate post_remove_ppe Remove PPE post_decontaminate->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash

Caption: Workflow for Safely Handling this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[1][6]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][6][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11]

Disposal Plan

All waste containing this compound, including empty containers, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.[3]

  • Contaminated PPE: Dispose of disposable gloves and other contaminated items in the designated hazardous waste stream.

  • Disposal Method: All waste must be disposed of through an approved waste disposal plant.[1][2][6][11] Contact your institution's environmental health and safety (EHS) department for specific procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.